Oligopeptide-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H78N16O19S2 |
|---|---|
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1 |
InChI Key |
KETLMQUWYBBGQR-ZXVPBAOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
Oligopeptide-24: An In-Depth Technical Guide to its Mechanism of Action in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, a synthetic peptide, has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound in human dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. By stimulating these cells, this compound is believed to enhance the production of essential extracellular matrix (ECM) components, thereby improving skin elasticity and reducing the appearance of wrinkles. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound is reported to exert its effects on dermal fibroblasts through multiple actions:
-
Stimulation of Fibroblast Activity: It is proposed that this compound enhances the overall metabolic activity and proliferative capacity of dermal fibroblasts.[1]
-
Upregulation of Extracellular Matrix Proteins: A primary mechanism involves the increased synthesis of crucial ECM components, including elastin and hyaluronic acid.[1] This helps to restore the skin's youthful structure and hydration.
-
Activation of Key Signaling Pathways: Evidence suggests that this compound may act as a signaling molecule, potentially interacting with cell surface receptors to initiate intracellular cascades that promote cell growth and ECM synthesis. The Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) signaling pathways are strongly implicated in mediating the effects of various peptides on fibroblasts.
Quantitative Data on the Effects of this compound on Dermal Fibroblasts
Quantitative data on the specific effects of this compound is emerging. The following tables summarize the available data and provide examples of expected dose-dependent effects based on studies of similar bioactive peptides.
Table 1: Effect of this compound on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts
| Concentration | Target Gene | Fold Increase (mRNA) | Incubation Time | Reference |
| Not Specified | Hyaluronic Acid | 3-fold | Not Specified | [2] |
| Not Specified | Elastin | 1.3-fold | Not Specified | [2] |
Note: The precise experimental conditions for the above data are not fully detailed in the available literature. The following table illustrates a typical dose-response relationship observed with other collagen-derived peptides.
Table 2: Example Dose-Response: Effect of Collagen Peptides on Gene Expression in Human Dermal Fibroblasts (24-hour treatment)
| Concentration | COL1A1 (Collagen Type I) % Increase | ELN (Elastin) % Increase | Reference |
| 0.01% | 108.4 ± 7.6% | 35.2 ± 13.2% | [3] |
| 1% | 60.5 ± 7.9% | 42.1 ± 10.1% |
Table 3: Effect of Oligopeptides on Dermal Fibroblast Proliferation
| Peptide/Complex | Concentration | Cell Viability/Proliferation Increase | Incubation Time | Reference | | :--- | :--- | :--- | :--- | | Palmitoyl Oligopeptide Complex | 0.125% - 0.5% | Significant improvement | 24 - 72 hours | | | Human Collagen Alpha-2 Type I | 1 - 100 µg/ml | Dose-dependent increase | 48 hours | |
Signaling Pathways
The biological effects of this compound in dermal fibroblasts are likely mediated by the activation of one or more intracellular signaling pathways. Based on the known actions of similar growth factors and peptides, the following pathways are of significant interest.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Some bioactive peptides are known to bind to and activate the EGFR, initiating a cascade that promotes cell proliferation and survival.
Proposed EGFR signaling pathway activated by this compound.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β pathway is a critical regulator of ECM protein synthesis in fibroblasts. Peptides can influence this pathway to stimulate collagen and elastin production.
Hypothesized modulation of the TGF-β signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a downstream effector of many growth factor receptors and plays a central role in cell proliferation and differentiation.
MAPK/ERK signaling cascade potentially activated by this compound.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the efficacy of this compound on dermal fibroblasts. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency.
-
Treatment:
-
Seed HDFs into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for gene and protein analysis).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.
-
Prepare stock solutions of this compound in a sterile, aqueous buffer.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free or low-serum medium for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Cell Proliferation (MTT) Assay
Workflow for MTT Cell Proliferation Assay.
Gene Expression Analysis (RT-qPCR)
Workflow for Gene Expression Analysis by RT-qPCR.
Protein Secretion Analysis (ELISA)
Workflow for Protein Secretion Analysis by ELISA.
Signaling Pathway Activation (Western Blot)
Workflow for Western Blot Analysis of Protein Phosphorylation.
Conclusion and Future Directions
This compound shows considerable promise as a bioactive ingredient for skin rejuvenation by stimulating dermal fibroblast activity and the synthesis of key extracellular matrix components. The likely mechanisms of action involve the activation of well-established signaling pathways such as the EGFR, TGF-β, and MAPK/ERK cascades.
However, a significant portion of the currently available data is qualitative or lacks detailed experimental context. To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:
-
Dose-response and time-course studies: To establish the optimal concentrations and treatment durations for maximal efficacy.
-
Receptor binding assays: To definitively identify the cell surface receptors that this compound interacts with.
-
In-depth signaling pathway analysis: Utilizing specific inhibitors and activators to confirm the precise roles of the EGFR, TGF-β, and MAPK pathways in mediating the effects of this compound.
-
In vivo studies: To correlate the in vitro findings with clinical outcomes in terms of skin elasticity, hydration, and wrinkle reduction.
A more comprehensive understanding of the molecular mechanisms of this compound will facilitate its targeted and effective use in dermatological and cosmetic applications.
References
Oligopeptide-24: A Technical Deep-Dive into its Structure-Activity Relationship for Skin Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, also known as CG-EDP3, is a synthetic 13-amino acid biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its regenerative and anti-aging properties. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Concepts: Structure and Mechanism
This compound is a synthetic peptide with the following amino acid sequence: Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly. Its primary mechanism of action involves mimicking Epidermal Growth Factor (EGF) and upregulating its expression in the skin.[1][2][3] This leads to the stimulation of fibroblast activity, which in turn enhances the production of key extracellular matrix (ECM) components, including hyaluronic acid and elastin.[2][4] The increased synthesis of these molecules contributes to improved skin elasticity, hydration, and a reduction in the appearance of fine lines and wrinkles.
Quantitative Efficacy Data
Several in-vitro studies have demonstrated the dose-dependent effects of this compound on skin cells. The following table summarizes the key quantitative findings.
| Biological Endpoint | Effect Observed | Cell Type | Treatment Conditions | Source |
| EGF Concentration | Increased | Fibroblast Cells | 72-hour treatment in serum-free culture | |
| Hyaluronic Acid Expression | Up to 3-fold increase | Fibroblast Cells | Dose-dependent manner | |
| Elastin Expression | Up to 1.3-fold increase | Fibroblast Cells | Dose-dependent manner | |
| Cell Proliferation | Stimulated | Skin Cell Lines | Not specified | |
| Cell Growth and Migration | Upregulated | Skin Cell Lines | Not specified | |
| Extracellular Matrix Expression | Upregulated | Skin Cell Lines | Not specified |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding to the EGFR, it triggers a cascade of intracellular events that ultimately lead to the observed physiological responses.
References
- 1. Structure-activity relationships of human epidermal growth factor(h-EGF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling CG-EDP3 (Oligopeptide-24): A Technical Guide to its Discovery, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG-EDP3, commercially known as Oligopeptide-24, is a synthetic biomimetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging and skin regenerative properties. Developed by the South Korean biotechnology company Caregen, this oligopeptide is designed to mimic the action of Epidermal Growth Factor (EGF), a key regulator of cell growth and proliferation. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and scientific validation of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing its signaling pathways.
Discovery and History
This compound is a product of extensive research into biomimetic peptides by Caregen, a company founded in 2001 by scientist Yong Ji Chung.[1] Caregen has been a pioneer in the development of synthetic growth factor mimetics for cosmetic and therapeutic applications since 2002.[2][3] this compound, also referred to by its trade name CG-EDP3, emerged from this research as a stable and effective synthetic peptide that mirrors the biological activity of natural EGF.[2][4] It was formerly known as Oligopeptide-23. The peptide is a 13-amino acid sequence. Caregen has included this compound as a key active ingredient in numerous cosmetic formulations aimed at skin rejuvenation and anti-aging.
Mechanism of Action: Mimicking Epidermal Growth Factor
The primary mechanism of action of this compound lies in its ability to bind to and activate the Epidermal Growth Factor Receptor (EGFR) on the surface of skin cells, particularly fibroblasts and keratinocytes. This activation triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, as well as the synthesis of essential extracellular matrix (ECM) components.
Upregulation of Endogenous Growth Factors
A key aspect of this compound's functionality is its capacity to stimulate the production of endogenous growth factors. Scientific studies have demonstrated that treatment of fibroblast cells with this compound for 72 hours under serum-free conditions leads to a significant increase in the concentration of EGF. This creates a positive feedback loop that amplifies the regenerative signals within the skin.
Stimulation of Extracellular Matrix Synthesis
This compound has been shown to positively regulate the expression of crucial ECM proteins, which provide structural integrity and elasticity to the skin. In-vitro studies on fibroblast cells have demonstrated a dose-dependent increase in the synthesis of hyaluronic acid and elastin following treatment with this compound.
Quantitative Data on the Efficacy of this compound
Several in-vitro studies have quantified the effects of this compound on skin cells. The following tables summarize the key findings.
| Parameter Measured | Cell Type | Treatment Duration | Result | Reference |
| EGF Concentration | Human Fibroblasts | 72 hours | Significant Increase |
| ECM Component | Cell Type | Result (Dose-Dependent) | Reference |
| Hyaluronic Acid | Human Fibroblasts | 3-fold increase | |
| Elastin | Human Fibroblasts | 1.3-fold increase |
Note: The exact concentrations of this compound that yielded these results are not consistently reported across publicly available sources, but the effects are described as dose-dependent.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on commonly cited methodologies in the field.
In-Vitro Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: For experiments, cells are typically seeded in 6-well or 24-well plates. Once confluent, the cells are serum-starved for 24 hours. Subsequently, the cells are treated with varying concentrations of this compound in a serum-free medium for a specified duration (e.g., 24, 48, or 72 hours).
Quantification of Hyaluronic Acid (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of hyaluronic acid secreted into the cell culture medium.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound.
-
Use a commercially available Hyaluronic Acid ELISA kit.
-
Follow the manufacturer's instructions, which typically involve adding the supernatant to a microplate pre-coated with a hyaluronic acid-binding protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured using a microplate reader, and the concentration of hyaluronic acid is determined by comparison to a standard curve.
-
Quantification of Elastin (Gene Expression - RT-qPCR)
-
Principle: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression of the elastin gene (ELN).
-
Procedure:
-
After treatment with this compound, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR using primers specific for the ELN gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the ELN gene is calculated using the ΔΔCt method.
-
Western Blot for EGF Receptor Activation
-
Principle: Western blotting can be used to detect the phosphorylation of the EGF receptor, indicating its activation.
-
Procedure:
-
Treat cells with this compound for a short period (e.g., 15-60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the EGF receptor (p-EGFR).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the bands and compare the levels of p-EGFR in treated versus untreated cells. A total EGFR antibody should be used as a loading control.
-
Signaling Pathways Modulated by this compound
As a biomimetic of EGF, this compound is understood to activate the EGF receptor and its downstream signaling cascades. The most prominent of these is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which plays a central role in cell proliferation, differentiation, and survival.
Caption: this compound activates the EGFR/MAPK/ERK signaling pathway.
The following diagram illustrates the general workflow for in-vitro testing of this compound.
References
An In-depth Technical Guide to the Oligopeptide-24 Signaling Pathway in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-24 is a synthetic, biomimetic peptide engineered to enhance skin regeneration and combat the signs of aging. Its primary mechanism of action involves the upregulation of Epidermal Growth Factor (EGF), a potent mitogen for keratinocytes. This guide elucidates the signaling cascade initiated by this compound in human keratinocytes, detailing the molecular interactions and downstream cellular effects. Furthermore, it provides comprehensive experimental protocols for key assays to evaluate the efficacy of this compound and presents a framework for the quantitative analysis of its biological activity.
Introduction
The intricate process of skin homeostasis and repair is orchestrated by a complex network of signaling molecules, among which growth factors play a pivotal role. Epidermal Growth Factor (EGF) is a key regulator of keratinocyte proliferation, migration, and differentiation, processes essential for maintaining epidermal integrity and facilitating wound healing.[1][2] this compound, a synthetic 13-amino acid peptide, has emerged as a promising agent in cosmetic and dermatological applications due to its ability to stimulate skin cell proliferation.[3][4] This document provides a detailed overview of the signaling pathway activated by this compound in keratinocytes, offering a technical resource for researchers and professionals in the field of drug and cosmetic development.
The this compound Signaling Pathway in Keratinocytes
This compound functions by increasing the endogenous production of EGF in the skin.[3] The elevated levels of EGF then initiate a well-characterized signaling cascade through the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes.
The binding of EGF to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of two primary downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
-
MAPK/ERK Pathway: Activation of this pathway is crucial for cell proliferation and migration. Downstream effectors, such as c-Jun and c-Fos, are translocated to the nucleus where they act as transcription factors to regulate the expression of genes involved in cell cycle progression.
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Activated Akt can phosphorylate various substrates that inhibit apoptosis and promote cell growth and differentiation.
The culmination of these signaling events is an enhancement of keratinocyte proliferation, migration, and survival, contributing to improved skin regeneration and a reduction in the appearance of wrinkles.
Quantitative Data on this compound Effects
While much of the existing quantitative data focuses on fibroblasts, the following tables summarize the expected outcomes of this compound treatment on keratinocytes based on its known mechanism of action.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Assay Type | Treatment Group | Incubation Time | Expected Outcome |
| MTT/WST-1 Assay | Control | 24, 48, 72 hours | Baseline Proliferation |
| This compound (various concentrations) | 24, 48, 72 hours | Dose-dependent increase in cell viability/proliferation | |
| BrdU Incorporation | Control | 24, 48 hours | Baseline DNA synthesis |
| This compound (various concentrations) | 24, 48 hours | Dose-dependent increase in BrdU incorporation |
Table 2: Effect of this compound on Keratinocyte Migration (Wound Healing)
| Assay Type | Treatment Group | Time Points | Expected Outcome |
| Scratch Assay | Control | 0, 6, 12, 24, 48 hours | Baseline wound closure rate |
| This compound (various concentrations) | 0, 6, 12, 24, 48 hours | Accelerated wound closure in a dose-dependent manner |
Table 3: Effect of this compound on Gene Expression in Keratinocytes
| Gene Target | Expected Change in Expression | Biological Function |
| EGF | Increase | Stimulates keratinocyte proliferation and migration |
| Cyclin D1 | Increase | Promotes cell cycle progression |
| MMP-2, MMP-9 | Increase | Involved in cell migration and tissue remodeling |
| Bcl-2 | Increase | Promotes cell survival by inhibiting apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound on keratinocytes.
Keratinocyte Cell Culture
Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in a suitable keratinocyte growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Keratinocyte Proliferation Assay (MTT/WST-1)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Keratinocyte Wound Healing Assay (Scratch Assay)
This assay assesses the effect of this compound on keratinocyte migration.
-
Cell Seeding: Seed keratinocytes in a 6-well or 24-well plate and grow to confluence.
-
Scratch: Create a uniform scratch through the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and replace the medium with serum-free medium containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at 0, 6, 12, 24, and 48 hours using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure changes in the expression of specific genes in response to this compound treatment.
-
Cell Treatment: Treat confluent keratinocytes with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using specific primers for the target genes (e.g., EGF, Cyclin D1) and a housekeeping gene for normalization.
-
Analysis: Analyze the data to determine the relative fold change in gene expression.
Western Blotting for Protein Phosphorylation
This method is used to detect the activation of signaling proteins like ERK and Akt.
-
Cell Treatment and Lysis: Treat keratinocytes with this compound for various time points (e.g., 0, 15, 30, 60 minutes), then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and Akt, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a detection reagent and quantify the band intensities to determine the level of phosphorylation.
Conclusion
This compound represents a scientifically-backed approach to skin rejuvenation. By upregulating endogenous EGF, it activates key signaling pathways in keratinocytes, leading to enhanced proliferation, migration, and survival. The experimental protocols and quantitative frameworks provided in this guide offer a robust foundation for the continued investigation and development of this compound as a potent ingredient in advanced skincare and dermatological therapies. Further research focusing on the direct quantitative effects of this compound on keratinocytes will be invaluable in fully elucidating its therapeutic potential.
References
In Vitro Biological Activity of Synthetic Oligopeptide-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-24, a synthetic biomimetic peptide also known as CG-EDP3, has emerged as a significant agent in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising a sequence of 13 amino acids, this oligopeptide is designed to mimic endogenous growth factors, thereby stimulating key regenerative processes within the skin. This technical guide provides a comprehensive overview of the documented in vitro biological activities of this compound, with a focus on its effects on human dermal fibroblasts. It summarizes the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action through signaling pathway and experimental workflow diagrams.
Mechanism of Action
The primary mechanism of action of this compound is the upregulation of Epidermal Growth Factor (EGF) expression in fibroblast cells.[1][2][3] By increasing the localized concentration of EGF, this compound indirectly stimulates fibroblast proliferation and the synthesis of crucial extracellular matrix (ECM) components. This leads to an enhanced structural integrity and youthful appearance of the skin. The key in vitro biological effects attributed to this compound include:
-
Stimulation of Fibroblast Proliferation and Migration: Promoting the growth and movement of dermal fibroblasts, which are essential for skin repair and regeneration.[1][3]
-
Increased Synthesis of Extracellular Matrix Proteins: Enhancing the production of collagen, elastin, and fibronectin, which provide structural support and elasticity to the skin.
-
Enhanced Hyaluronic Acid Production: Boosting the synthesis of hyaluronic acid, a key molecule involved in skin hydration and volume.
Summary of Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on human dermal fibroblasts. It is important to note that while these effects are cited, the specific concentrations of this compound used to achieve these results are not consistently reported in publicly available literature. The effects on hyaluronic acid and elastin have been noted to be dose-dependent.
| Biological Endpoint | Cell Type | Treatment Duration | Observed Effect | Reference |
| EGF Concentration | Human Dermal Fibroblasts | 72 hours (serum-free) | Significant Increase | |
| Hyaluronic Acid Expression | Human Dermal Fibroblasts | Not Specified | 3-fold (300%) Increase | |
| Elastin Expression | Human Dermal Fibroblasts | Not Specified | 1.3-fold (30%) Increase | |
| Endogenous Growth Factor Concentration | In Skin (general) | Not Specified | Up to 10-fold Increase vs. Control |
Detailed Experimental Protocols
The following are representative, detailed protocols for the in vitro assessment of this compound's biological activity. These protocols are based on standard methodologies for dermal fibroblast culture and analysis, as specific, detailed protocols for this compound are not fully available in the public domain.
Fibroblast Proliferation Assay (MTT Assay)
This protocol outlines a method for quantifying the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Culture:
-
Human dermal fibroblasts (e.g., from neonatal foreskin or adult skin biopsy) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Fibroblasts are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free DMEM. A positive control (e.g., 10 ng/mL EGF) and a negative control (vehicle) are included.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the negative control.
-
Quantification of Collagen Type I Synthesis (ELISA)
This protocol describes the quantification of newly synthesized collagen type I in the supernatant of fibroblast cultures.
-
Cell Culture and Treatment:
-
Fibroblasts are seeded in a 24-well plate at a density of 5 x 10⁴ cells per well and grown to confluence.
-
The medium is replaced with serum-free DMEM containing L-ascorbic acid (a cofactor for collagen synthesis).
-
Cells are treated with different concentrations of this compound for 72 hours.
-
-
ELISA Procedure:
-
The cell culture supernatant is collected and centrifuged to remove debris.
-
A commercial Human Pro-Collagen I alpha 1 ELISA kit is used for quantification.
-
The assay is performed according to the manufacturer's instructions, which typically involves the binding of pro-collagen from the sample to a pre-coated plate, followed by detection with a specific antibody and a colorimetric substrate.
-
The absorbance is measured, and the concentration of collagen is determined by comparison to a standard curve.
-
Quantification of Hyaluronic Acid Synthesis (ELISA)
This protocol details the measurement of hyaluronic acid secreted into the cell culture medium.
-
Cell Culture and Treatment:
-
Fibroblasts are cultured in a 24-well plate as described for the collagen synthesis assay.
-
Cells are treated with various concentrations of this compound in serum-free DMEM for 72 hours.
-
-
ELISA Procedure:
-
The culture supernatant is collected for analysis.
-
A commercial Hyaluronic Acid ELISA kit is used for quantification.
-
The assay is performed according to the manufacturer's protocol, which generally involves a competitive binding principle where HA in the sample competes with a fixed amount of labeled HA for binding sites on a pre-coated plate.
-
The amount of bound labeled HA is inversely proportional to the concentration of HA in the sample.
-
Visualizations: Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to increased fibroblast activity. This pathway is based on the known mechanism of EGF receptor signaling.
Caption: Proposed signaling cascade of this compound in dermal fibroblasts.
Experimental Workflow for In Vitro Assessment
The diagram below outlines a typical experimental workflow for evaluating the biological activity of this compound in vitro.
Caption: A representative workflow for in vitro testing of this compound.
Conclusion
The available in vitro data strongly suggest that synthetic this compound is a potent stimulator of key regenerative processes in human dermal fibroblasts. Its ability to upregulate EGF expression and subsequently enhance the synthesis of hyaluronic acid, elastin, and likely collagen, underscores its potential as an active ingredient in anti-aging and skin-rejuvenating formulations. Further research is warranted to fully elucidate its dose-dependent effects on cell proliferation and collagen synthesis and to explore its synergistic potential with other bioactive compounds. The experimental protocols and pathways outlined in this guide provide a robust framework for future investigations into the efficacy and mechanism of action of this compound.
References
Oligopeptide-24 Gene Expression Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-24, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its anti-aging properties. This technical guide provides an in-depth analysis of the gene expression profile modulated by this compound, focusing on its mechanism of action through the upregulation of Epidermal Growth Factor (EGF). This document details the experimental protocols for assessing the peptide's efficacy and elucidates the downstream signaling pathways. Quantitative data on gene expression changes are summarized, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to this compound
This compound, also known commercially as CG-EDP3, is a synthetic peptide composed of 13 amino acids.[1] It is designed to mimic endogenous growth factors and primarily functions by up-regulating the expression of Epidermal Growth Factor (EGF).[2][3] This upregulation triggers a cascade of cellular responses that are beneficial for skin rejuvenation and repair. The primary effects of this compound include stimulating the proliferation and migration of skin cells, particularly fibroblasts and keratinocytes, and enhancing the synthesis of extracellular matrix (ECM) components such as collagen, elastin, fibronectin, and hyaluronic acid.[2][3] These actions collectively contribute to improved skin elasticity, reduced appearance of wrinkles, and enhanced wound healing.
Mechanism of Action: The EGF Signaling Pathway
This compound exerts its biological effects by increasing the endogenous production of EGF. EGF then binds to its receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity. This binding event initiates a complex downstream signaling cascade that ultimately modulates gene expression and cellular behavior.
EGFR Activation and Downstream Signaling
Upon EGF binding, the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of two major signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Activated EGFR recruits the adaptor protein Grb2, which in turn activates the GTP exchange factor SOS. SOS then activates the small G-protein RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Phosphorylated EGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which activates the serine/threonine kinase AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis-inducing proteins, thereby promoting cell survival.
The culmination of these signaling events is the altered expression of genes that favor skin regeneration and the synthesis of a robust extracellular matrix.
Quantitative Gene Expression Analysis
Scientific studies have demonstrated that this compound treatment leads to significant changes in the expression of key genes associated with skin health and maintenance in a dose-dependent manner. The following tables summarize the available quantitative data on the upregulation of these genes in human fibroblasts.
Table 1: Upregulation of Extracellular Matrix Genes by this compound in Fibroblasts
| Gene | Fold Increase in Expression | Experimental Condition |
| Hyaluronic Acid Synthase 2 (HAS2) | 3-fold | Dose-dependent |
| Elastin (ELN) | 1.3-fold | Dose-dependent |
| Fibronectin (FN1) | Positively Regulated | Not Quantified |
Data compiled from studies on human fibroblast cell lines.
Table 2: Upregulation of Growth Factor Expression by this compound in Fibroblasts
| Gene | Effect on Expression | Experimental Condition |
| Epidermal Growth Factor (EGF) | Increased Concentration | 72-hour treatment in serum-free culture |
Data compiled from studies on human fibroblast cell lines.
Disclaimer: The quantitative data presented is based on available public information. More comprehensive gene expression profiling, such as microarray or RNA sequencing, would provide a broader understanding of the genomic effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of this compound.
Cell Culture
-
Cell Lines: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK) are typically used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Gene Expression Analysis by quantitative Real-Time PCR (qPCR)
This protocol is designed to quantify the mRNA expression levels of target genes such as HAS2, ELN, FN1, and EGF.
-
Cell Seeding and Treatment: Seed fibroblasts or keratinocytes in 6-well plates and allow them to adhere and reach 70-80% confluency. Starve the cells in serum-free medium for 24 hours before treating with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight "scratch" or gap in the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR and total EGFR.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound upregulates EGF, activating EGFR and downstream pathways.
Caption: Workflow for analyzing gene expression changes using qPCR.
Caption: Workflow for assessing cell migration with a scratch assay.
Conclusion
This compound presents a promising bioactive ingredient for cosmetic and therapeutic applications aimed at skin anti-aging and repair. Its primary mechanism of action, the upregulation of EGF, triggers well-defined signaling pathways that promote cell proliferation, migration, and the synthesis of crucial extracellular matrix components. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and similar compounds. While the currently available quantitative data on its gene expression effects are encouraging, further comprehensive studies, such as microarray and RNA sequencing, are warranted to fully elucidate the complete gene expression profile modulated by this peptide. Such research will undoubtedly pave the way for more targeted and effective applications in the future.
References
- 1. origene.com [origene.com]
- 2. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]
- 3. The Potential of Bioactive Fish Collagen Oligopeptides against Hydrogen Peroxide-Induced NIH/3T3 and HUVEC Damage: The Involvement of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Oligopeptide-24: A Technical Guide to its Role in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligopeptide-24, also known as CG-EDP3, is a synthetic, biomimetic peptide engineered for its significant anti-aging and skin rejuvenating properties. Comprising a sequence of 13 amino acids, this oligopeptide plays a crucial role in the remodeling of the extracellular matrix (ECM). Its primary mechanism of action involves the upregulation of Epidermal Growth Factor (EGF), which in turn stimulates fibroblast proliferation and the synthesis of key ECM components, including collagen, elastin, hyaluronic acid, and fibronectin. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and relevant protocols associated with the activity of this compound, offering a valuable resource for researchers and professionals in the field of dermatology and cosmetic science.
Mechanism of Action: Upregulation of EGF and Downstream Signaling
This compound functions as a signaling molecule that mimics the body's natural regenerative pathways. Its principal mode of action is the stimulation of skin cells to increase the production of Epidermal Growth Factor (EGF). EGF is a potent mitogen that binds to its receptor (EGFR) on the surface of fibroblasts, initiating a cascade of intracellular signaling events that ultimately lead to enhanced cell growth, proliferation, and ECM synthesis.
The binding of EGF to EGFR triggers the autophosphorylation of the receptor's tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways. A key pathway implicated in the cellular response to EGF is the Ras-Raf-MEK-ERK (MAPK) pathway.
An In-depth Technical Guide on the Theoretical Binding of Oligopeptide-24 to Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, also known as CG-EDP3, is a synthetic biomimetic peptide composed of 13 amino acids.[1] It is recognized for its role in promoting skin cell proliferation and is a common ingredient in anti-aging cosmetic formulations.[2][3] The primary mechanism of action attributed to this compound is the up-regulation of Epidermal Growth Factor (EGF) expression in fibroblasts, which in turn stimulates the synthesis of key extracellular matrix (ECM) components, namely hyaluronic acid and elastin. This guide provides a detailed technical overview of the theoretical binding of this compound to cell surface receptors, focusing on the Epidermal Growth Factor Receptor (EGFR) as the most probable candidate based on its downstream effects. While direct binding studies on this compound are not extensively available in public literature, this document outlines the hypothesized mechanism of action, presents the supporting evidence, and provides detailed theoretical experimental protocols to investigate this interaction.
Theoretical Binding to Epidermal Growth Factor Receptor (EGFR)
The central hypothesis is that this compound, due to its function as an EGF-like peptide, interacts with the Epidermal Growth Factor Receptor (EGFR). This interaction is thought to initiate the downstream signaling cascade that leads to the observed increase in cell proliferation and ECM production. EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (such as EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment of various adaptor proteins and the activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
While direct binding affinity data for this compound to EGFR is not currently available, the observed biological effects strongly suggest an interaction with the EGFR signaling pathway. It is plausible that this compound acts as an agonist, either by directly binding to the EGF binding site on EGFR or through an allosteric mechanism that promotes receptor activation.
Quantitative Data on the Effects of this compound
The following tables summarize the reported quantitative effects of this compound on fibroblast cells.
Table 1: Effect of this compound on Extracellular Matrix Components
| Parameter | Fold Increase | Cell Type | Treatment Duration | Source |
| Hyaluronic Acid Expression | 3-fold | Fibroblasts | Not Specified | |
| Elastin Expression | 1.3-fold | Fibroblasts | Not Specified |
Table 2: Effect of this compound on EGF Concentration
| Parameter | Observation | Cell Type | Treatment Duration | Culture Conditions | Source |
| EGF Concentration | Increased | Fibroblasts | 72 hours | Serum-free |
Experimental Protocols
To investigate the theoretical binding of this compound to EGFR and quantify its biological effects, the following detailed experimental protocols are proposed.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes a theoretical experiment to measure the binding kinetics and affinity of this compound to the extracellular domain of EGFR.
Materials:
-
Recombinant human EGFR extracellular domain (ligand)
-
Synthetic this compound (analyte)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant human EGFR extracellular domain (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the this compound solutions over the immobilized EGFR surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: ELISA-Based Competitive Binding Assay
This protocol outlines a theoretical ELISA-based assay to determine if this compound competes with EGF for binding to EGFR.
Materials:
-
Recombinant human EGFR
-
Biotinylated EGF
-
Streptavidin-HRP
-
TMB substrate
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human EGFR overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Add a fixed concentration of biotinylated EGF to the wells, along with varying concentrations of this compound.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the concentration of this compound to generate a competition curve and determine the IC50 value.
-
Protocol 3: Fibroblast Proliferation Assay (CCK-8)
This protocol describes a method to quantify the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed human dermal fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24, 48, and 72 hours.
-
-
Proliferation Assay:
-
At each time point, add CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell proliferation rate as a percentage of the control and plot the results against the concentration of this compound.
-
Protocol 4: Quantification of Hyaluronic Acid Synthesis
This protocol details a method to measure the effect of this compound on hyaluronic acid production by fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium
-
This compound
-
Hyaluronic acid quantitative assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts to near confluence in 6-well plates.
-
Treat the cells with various concentrations of this compound in serum-free medium for 72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Quantification:
-
Quantify the amount of hyaluronic acid in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the hyaluronic acid concentration to the total protein content of the cell lysate and express the results as fold change relative to the untreated control.
-
Mandatory Visualizations
Caption: Theoretical signaling pathway of this compound via EGFR.
Caption: Workflow for SPR-based binding analysis.
Caption: Experimental workflow for fibroblast proliferation assay.
Conclusion
This compound is a bioactive peptide with well-documented effects on skin cell proliferation and extracellular matrix synthesis. Although direct evidence of its binding to a specific cell surface receptor is currently lacking, the downstream effects strongly implicate the involvement of the Epidermal Growth Factor Receptor signaling pathway. This technical guide has provided a theoretical framework for the interaction of this compound with EGFR, supported by the available quantitative data on its biological activity. The detailed experimental protocols outlined herein offer a roadmap for researchers and drug development professionals to rigorously test this hypothesis and further elucidate the molecular mechanisms underlying the regenerative effects of this compound. Such studies are crucial for the continued development and optimization of peptide-based therapeutics in dermatology and regenerative medicine.
References
Methodological & Application
Application Notes and Protocols for Oligopeptide-24 in Human Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, a synthetic biomimetic peptide, has demonstrated significant potential in skin rejuvenation and anti-aging research. Its primary mechanism of action involves the stimulation of skin cell proliferation through the upregulation of Epidermal Growth Factor (EGF).[1][2] In human fibroblasts, this compound has been shown to enhance cell growth and migration, promote cell survival, and increase the expression of crucial extracellular matrix (ECM) components, including hyaluronic acid and elastin.[1][2][3] These effects collectively contribute to the smoothing of fine lines and wrinkles, presenting a more youthful skin appearance. This document provides detailed protocols for the culture of human fibroblasts and the application of this compound to assess its biological activity.
I. Human Fibroblast Cell Culture Protocol
This protocol outlines the standard procedure for the culture of human dermal fibroblasts (HDFs), a critical step for subsequent experiments with this compound.
1. Materials
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05% or 0.25%)
-
Cell culture flasks (T-25, T-75)
-
Cell culture dishes (6-well, 96-well)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
2. Procedure
-
Thawing of Cryopreserved Fibroblasts:
-
Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed fibroblast growth medium.
-
Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing cryoprotectant and gently resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Observe the cells daily under an inverted microscope.
-
Change the growth medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density (e.g., 1:3 to 1:5 split ratio).
-
II. Application of this compound to Human Fibroblast Cultures
This section details the experimental protocols to evaluate the effects of this compound on human fibroblasts.
1. Preparation of this compound Stock Solution
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the peptide in a sterile solvent as recommended by the supplier (e.g., sterile water or PBS) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations for experiments.
2. Experimental Protocols
-
Fibroblast Proliferation Assay (MTT Assay):
-
Seed human fibroblasts into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) and a vehicle control (medium without the oligopeptide).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
-
Quantification of Extracellular Matrix Components (ELISA):
-
Seed fibroblasts in 6-well plates and culture until they reach near-confluency.
-
Replace the growth medium with serum-free medium containing different concentrations of this compound and a vehicle control. A serum-free condition is often used to better assess the direct effects of the peptide.
-
Incubate for a specified duration, for instance, 72 hours, as studies have shown increased EGF concentration after this period.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Quantify the amount of secreted hyaluronic acid and elastin in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
III. Data Presentation
The following tables summarize the expected quantitative outcomes based on available literature.
| Parameter | This compound Concentration | Incubation Time | Expected Outcome |
| Cell Proliferation | Dose-dependent | 24-72 hours | Increased fibroblast proliferation |
| Hyaluronic Acid | Dose-dependent | 72 hours | Up to a 3-fold increase in expression |
| Elastin | Dose-dependent | 72 hours | Up to a 1.3-fold increase in expression |
| EGF Concentration | Not specified | 72 hours | Increased concentration in fibroblast cells |
IV. Visualization of Pathways and Workflows
Signaling Pathway
The primary mechanism of this compound involves the upregulation of Epidermal Growth Factor (EGF), which then activates its receptor (EGFR) on the fibroblast surface. This initiates a downstream signaling cascade that promotes cell proliferation and the synthesis of extracellular matrix proteins.
References
- 1. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Human Fibroblast-Derived Multi-Peptide Factors on the Proliferation and Migration of Nitrogen Plasma-Treated Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of EGF and bFGF on fibroblast proliferation and angiogenic cytokine production from cultured dermal substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Oligopeptide-24 Induced Collagen Synthesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This peptide is known to stimulate the proliferation of skin cells by up-regulating the expression of Epidermal Growth Factor (EGF).[1] Furthermore, it has been shown to positively influence the expression of key extracellular matrix (ECM) components such as hyaluronic acid and elastin.[1] This document provides detailed application notes and protocols for quantifying the in vitro effects of this compound on collagen synthesis in human dermal fibroblasts, a critical process in maintaining skin structure and integrity.
The mechanism of action for many oligopeptides involves the stimulation of fibroblasts to increase the production of collagen, elastin, and other ECM proteins.[2] While this compound is understood to increase fibroblast activity, the direct downstream effects of its EGF upregulation on collagen synthesis can be complex. Some studies suggest that EGF primarily promotes fibroblast proliferation, which indirectly contributes to collagen production, while others indicate a more direct role in modulating collagen gene expression.[3][4] Therefore, robust in vitro quantification methods are essential to elucidate the precise impact of this compound on collagen synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of oligopeptides on fibroblast activity and collagen synthesis. While specific dose-response data for this compound on direct collagen synthesis is not extensively available in public literature, the data presented for similar oligopeptides and related growth factors provide a valuable reference for experimental design and expected outcomes.
Table 1: Effect of Oligopeptide Treatment on Collagen I (COL1A1) Gene Expression in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration | Incubation Time | Fold Change in COL1A1 mRNA Expression (vs. Control) | Reference |
| GEKG Peptide | 1.7-fold | 24 hours | 1.7 | |
| Matrixyl (Palmitoyl Pentapeptide) | 1.5-fold | 24 hours | 1.5 | |
| Tuna Collagen Peptides | 15.62 µg/mL | 24 hours | Significant Increase | |
| Tuna Collagen Peptides | 31.12 µg/mL | 24 hours | Significant Increase | |
| Tuna Collagen Peptides | 62.50 µg/mL | 24 hours | Significant Increase |
Table 2: Effect of Oligopeptide Treatment on Collagen Protein Levels in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration | Incubation Time | Increase in Collagen Protein Level (vs. Control) | Method | Reference |
| Collagen Peptides | 0.01% (w/v) | 24 hours | 115.4 ± 13.2% | Confocal Microscopy | |
| Human Collagen α-2 Type I (SMM) | 1 µg/mL | 48 hours | Dose-dependent increase | ELISA | |
| Human Collagen α-2 Type I (SMM) | 10 µg/mL | 48 hours | Dose-dependent increase | ELISA | |
| Human Collagen α-2 Type I (SMM) | 100 µg/mL | 48 hours | Dose-dependent increase | ELISA | |
| Soybean & Collagen Peptides | 5x10⁻⁶% | 24 hours | Significant Increase | ELISA |
Signaling Pathways
This compound is believed to exert its effects on skin cells primarily through the upregulation of Epidermal Growth Factor (EGF), which then activates the EGF receptor (EGFR). Activation of EGFR can trigger several downstream signaling cascades that influence cell proliferation, differentiation, and ECM synthesis.
Proposed Signaling Pathway for this compound in Dermal Fibroblasts
Caption: Proposed signaling cascade of this compound in dermal fibroblasts.
Experimental Protocols
The following protocols provide detailed methodologies for quantifying this compound-induced collagen synthesis in vitro.
Cell Culture and Treatment
Objective: To culture human dermal fibroblasts and treat them with varying concentrations of this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (lyophilized powder)
-
Sterile, cell culture-treated plates (6-well, 24-well, and 96-well)
Protocol:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed HDFs in appropriate well plates at a density of 1 x 10⁵ cells/well for 6-well plates, 5 x 10⁴ cells/well for 24-well plates, and 1 x 10⁴ cells/well for 96-well plates. Allow cells to adhere for 24 hours.
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A vehicle control (serum-free DMEM with the same dilution of the solvent used for the peptide) should also be prepared.
-
After 24 hours of cell adhesion, aspirate the culture medium and replace it with the prepared treatment solutions.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Quantification of Collagen Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of collagen type I (COL1A1) and type III (COL3A1) in HDFs treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Protocol:
-
After the treatment period, aspirate the culture medium and wash the cells with PBS.
-
Extract total RNA from the HDFs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using the synthesized cDNA, RT-qPCR master mix, and specific primers for COL1A1, COL3A1, and the housekeeping gene.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Experimental Workflow for RT-qPCR
Caption: Workflow for quantifying collagen gene expression by RT-qPCR.
Quantification of Collagen Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the amount of secreted type I collagen in the culture supernatant of HDFs treated with this compound.
Materials:
-
Human Pro-Collagen I alpha 1 ELISA kit
-
Microplate reader
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cell debris.
-
Perform the ELISA for Human Pro-Collagen I alpha 1 according to the manufacturer's protocol.
-
Briefly, add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of pro-collagen in the samples based on the standard curve.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on collagen synthesis in vitro. By employing these methodologies, scientists can obtain valuable quantitative data to further understand the mechanism of action of this peptide and to support its development for dermatological and cosmetic applications. The provided diagrams and tables serve as useful tools for experimental planning and data interpretation.
References
- 1. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]
- 2. mdpi.com [mdpi.com]
- 3. Epidermal growth factor affects the synthesis and degradation of type I collagen in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor increases collagen production in granulation tissue by stimulation of fibroblast proliferation and not by activation of procollagen genes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Oligopeptide-24 on Human Skin Explant Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, a synthetic biomimetic peptide, has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on human skin explant models. These ex vivo models serve as a valuable tool, bridging the gap between in vitro cell culture and in vivo clinical trials, by maintaining the complex three-dimensional structure and cellular heterogeneity of human skin.
This compound is designed to mimic the action of Epidermal Growth Factor (EGF), a key regulator of cell growth, proliferation, and differentiation in the skin.[1][2] By up-regulating the expression of EGF, this compound stimulates the synthesis of crucial extracellular matrix (ECM) components, including collagen, elastin, and hyaluronic acid, which are vital for maintaining skin elasticity, hydration, and a youthful appearance.[1][2][3]
These protocols are intended to guide researchers in designing and executing robust experiments to evaluate the biological activity of this compound on skin explants, focusing on key endpoints such as cell proliferation, extracellular matrix protein synthesis, and gene expression.
Data Presentation: Summary of Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound, primarily from studies on human dermal fibroblasts. Data from skin explant models, where available, will be specified. Researchers are encouraged to generate analogous data using the protocols provided herein to build a more comprehensive understanding of this compound's efficacy on skin explants.
Table 1: Effect of this compound on Extracellular Matrix Components in Human Dermal Fibroblasts
| Parameter | Treatment Concentration | Incubation Time | Result |
| Hyaluronic Acid Synthesis | Dose-dependent | 72 hours | Up to 3-fold increase |
| Elastin Expression | Dose-dependent | 72 hours | Up to 1.3-fold increase |
| Fibronectin Expression | Not specified | 72 hours | Positive regulation observed |
| Collagen Synthesis | Not specified | Not specified | Promotes collagen generation |
Table 2: Effect of this compound on Cellular Processes in Human Dermal Fibroblasts
| Parameter | Treatment Concentration | Incubation Time | Result |
| EGF Concentration | Not specified | 72 hours | Significant increase |
| Cell Proliferation | Not specified | Not specified | Upregulation of cell growth and migration |
| Cell Survival | Not specified | Not specified | Upregulation of cell survival |
Signaling Pathway
This compound exerts its effects primarily by stimulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding, it is believed to induce the up-regulation of endogenous EGF, which then activates the EGFR. This activation triggers a downstream cascade of intracellular signaling events, leading to the observed effects on cell proliferation and ECM synthesis.
Caption: Proposed signaling pathway of this compound in skin cells.
Experimental Protocols
The following protocols are provided as a guide and should be optimized based on specific experimental goals and available resources.
Preparation and Culture of Human Skin Explants
This protocol outlines the basic procedure for establishing and maintaining human skin explants for experimental studies.
Caption: General workflow for human skin explant culture and treatment.
Materials:
-
Fresh human skin tissue (obtained ethically and with appropriate consent)
-
Sterile phosphate-buffered saline (PBS)
-
Povidone-iodine solution
-
70% Ethanol
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Biopsy punches (e.g., 8-12 mm diameter)
-
6-well culture plates
-
Sterile culture inserts or stainless steel grids
-
Culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and antimycotics)
-
This compound stock solution (sterile, concentration to be determined)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Skin Procurement and Disinfection:
-
Obtain fresh human skin from a reliable source (e.g., abdominoplasty, mammoplasty).
-
Immediately place the tissue in sterile PBS on ice for transport to the laboratory.
-
In a sterile biosafety cabinet, wash the skin sample with sterile PBS.
-
Disinfect the skin by immersing it in povidone-iodine solution for 1-2 minutes, followed by three rinses in sterile PBS.
-
Further disinfect by wiping with 70% ethanol.
-
-
Explant Preparation:
-
Remove subcutaneous fat and any underlying tissue using a sterile scalpel.
-
Use a sterile biopsy punch to create uniform explants from the full-thickness skin.
-
-
Explant Culture:
-
Place a sterile culture insert or grid into each well of a 6-well plate.
-
Add culture medium to the well until the level reaches the bottom of the insert/grid, ensuring the tissue will be at the air-liquid interface.
-
Carefully place one skin explant, dermal side down, onto each insert/grid.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Protocol for Assessing Collagen Synthesis
This protocol describes a method to quantify newly synthesized collagen in skin explants treated with this compound using a Sirius Red/Fast Green assay.
Materials:
-
Cultured skin explants (treated with this compound and controls)
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Sirius Red/Fast Green Collagen Staining Kit
-
Microplate reader
Procedure:
-
Explant Homogenization:
-
Following the treatment period, harvest the skin explants.
-
Rinse the explants with cold PBS.
-
Homogenize each explant in homogenization buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing soluble proteins.
-
-
Collagen Quantification:
-
Follow the manufacturer's instructions for the Sirius Red/Fast Green Collagen Staining Kit.
-
Briefly, the dye solution is added to the protein extracts. Sirius Red specifically binds to collagen, while Fast Green binds to non-collagenous proteins.
-
After incubation and washing steps, the bound dyes are eluted.
-
Measure the absorbance of the eluted Sirius Red (for collagen) and Fast Green (for non-collagenous protein) using a microplate reader at the appropriate wavelengths.
-
Calculate the amount of collagen and total protein in each sample based on a standard curve.
-
Express collagen content as a percentage of total protein.
-
Protocol for Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure the expression of genes related to ECM synthesis (e.g., COL1A1, ELN, HAS2) and cell proliferation (e.g., KI67, PCNA) in response to this compound treatment.
Caption: Workflow for gene expression analysis using RT-qPCR.
Materials:
-
Cultured skin explants
-
RNA extraction kit suitable for tissue
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse) for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest skin explants and immediately stabilize the RNA (e.g., by freezing in liquid nitrogen or using an RNA stabilization solution).
-
Extract total RNA from the explants using a suitable kit, following the manufacturer's protocol.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to one or more stable housekeeping genes.
-
Protocol for Assessing Cell Proliferation by Ki-67 Immunohistochemistry
This protocol provides a method to visualize and quantify proliferating cells within the skin explant by staining for the Ki-67 protein, a marker of active cell division.
Materials:
-
Cultured skin explants
-
Formalin (10% neutral buffered)
-
Paraffin embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against Ki-67
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Fixation and Embedding:
-
Fix the skin explants in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on microscope slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the Ki-67 epitope.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Quantify the number of Ki-67-positive cells (brown nuclei) in the epidermis and/or dermis.
-
Express the results as the number of positive cells per unit area or as a percentage of total cells.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on human skin explant models. By employing these methodologies, scientists can generate valuable data on the efficacy of this peptide in promoting key anti-aging parameters at the tissue level. The use of skin explants provides a clinically relevant model to substantiate in vitro findings and to guide further in vivo studies and product development. It is recommended that each protocol be optimized for the specific conditions and research questions of the investigating laboratory to ensure robust and reproducible results.
References
Application Note: Developing a Cell-Based Assay for Oligopeptide-24 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligopeptide-24, also known as CG-EDP3, is a synthetic, biomimetic peptide engineered for its significant effects on skin repair and regeneration.[1][2] Functionally, it is known to stimulate skin cell proliferation and migration, enhance cell survival, and increase the expression of crucial extracellular matrix (ECM) components.[3][4] The primary mechanism of this compound involves the up-regulation of Epidermal Growth Factor (EGF) expression, which in turn promotes the synthesis of hyaluronic acid, elastin, and fibronectin in dermal fibroblasts.[3] This activity makes this compound a potent ingredient in anti-aging and skin-firming cosmetic formulations.
This application note provides detailed protocols for robust and quantifiable cell-based assays to determine the biological activity of this compound. The described methods focus on two key functional endpoints: fibroblast proliferation and the synthesis of a critical ECM protein, pro-collagen type I.
Principle of the Assays
The biological activity of this compound is quantified by measuring its dose-dependent effect on primary Human Dermal Fibroblasts (HDFs).
-
Cell Proliferation Assay: This assay is based on the principle that this compound stimulates HDF proliferation. The increase in cell number is quantified using a colorimetric assay (WST-1), where a tetrazolium salt is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye. The amount of dye produced is directly proportional to the number of living cells.
-
Pro-Collagen I Synthesis Assay: This assay measures the ability of this compound to stimulate the production of new collagen, a key component of the skin's extracellular matrix. The concentration of pro-collagen type I C-peptide (a precursor to mature collagen) secreted into the cell culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Proposed Signaling Pathway for this compound
This compound is believed to exert its effects by first stimulating the fibroblast to upregulate the expression and secretion of endogenous Epidermal Growth Factor (EGF). This EGF then binds to its receptor (EGFR) on the cell surface, triggering downstream signaling cascades, such as the MAPK/ERK pathway. The activation of this pathway leads to the transcription of genes involved in cell proliferation, survival, and the synthesis of extracellular matrix proteins like collagen and elastin.
References
Application Notes and Protocols for Oligopeptide-24 in In Vitro Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24 (also known as CG-EDP3) is a synthetic biomimetic peptide that has demonstrated significant potential in promoting wound healing processes. This peptide is engineered to mimic the action of endogenous growth factors, stimulating cellular activities crucial for tissue repair. Specifically, this compound has been shown to up-regulate the expression of Epidermal Growth Factor (EGF), a key signaling molecule in skin regeneration. Its mechanism of action involves enhancing the proliferation and migration of skin cells, such as fibroblasts and keratinocytes, and increasing the synthesis of essential extracellular matrix (ECM) components like hyaluronic acid and elastin.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vitro wound healing models and present available quantitative data to support experimental design.
Data Presentation
The following tables summarize the reported quantitative effects of this compound on key cellular processes involved in wound healing.
| Cell Type | Assay | Treatment | Time Point | Result |
| Human Dermal Fibroblasts (HDFs) | ECM Production | This compound (dose-dependent) | - | 3-fold increase in Hyaluronic Acid |
| Human Dermal Fibroblasts (HDFs) | ECM Production | This compound (dose-dependent) | - | 1.3-fold increase in Elastin |
Note: Further specific quantitative data on wound closure percentage, cell proliferation rates, and cell migration rates were not available in the public domain at the time of this publication. Researchers are encouraged to generate this data using the protocols provided below.
Experimental Protocols
Scratch (Wound Healing) Assay
This assay is a fundamental method to assess the effect of this compound on the collective migration of a confluent cell monolayer, simulating the closure of a wound.[2]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (sterile, various concentrations)
-
24-well tissue culture plates
-
200 µL or 1 mL sterile pipette tips
-
Phosphate Buffered Saline (PBS), sterile
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed HDFs or HEKs into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cell cycle and reduce the influence of proliferation on wound closure.
-
Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch down the center of each well. Ensure consistent pressure and angle to create uniform wounds.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).
-
Image Acquisition: Immediately after treatment (0 hours), and at subsequent time points (e.g., 6, 12, 24, 48 hours), capture images of the scratch in the same position for each well using an inverted microscope.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
HDFs or HEKs
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control group.
Cell Migration Assay (Transwell Assay)
This assay evaluates the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant, in this case, this compound.
Materials:
-
HDFs or HEKs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant in the lower chamber)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add medium containing this compound or complete medium as a positive control. In the upper chamber, add serum-free medium.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain with crystal violet.
-
Image Acquisition and Analysis: Count the number of migrated cells in several random fields of view under a microscope.
Visualization of Mechanisms
Signaling Pathway of this compound in Wound Healing
This compound is known to upregulate the expression of Epidermal Growth Factor (EGF). EGF, upon binding to its receptor (EGFR), can activate downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are pivotal in promoting cell proliferation, survival, and migration, all of which are essential for effective wound healing.
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Wound Healing Assays
The following diagram illustrates the general workflow for conducting the described in vitro assays to evaluate the efficacy of this compound.
Caption: General workflow for in vitro wound healing experiments.
References
Application Note: Quantification of Oligopeptide-24 in Media using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Oligopeptide-24 in media, such as cell culture supernatant. This compound is a synthetic peptide known to stimulate skin cell proliferation and upregulate the expression of extracellular matrix proteins like elastin and hyaluronic acid.[1][2][3] The accurate quantification of this peptide in biological media is crucial for in vitro studies, formulation development, and quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, both containing trifluoroacetic acid as an ion-pairing agent, and UV detection. This protocol provides the necessary steps for sample preparation, standard curve generation, and chromatographic analysis.
Introduction
This compound is a biomimetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its anti-aging and skin-repairing properties.[1][4] It functions by stimulating fibroblast activity, which in turn increases the synthesis of essential dermal components such as elastin and hyaluronic acid. Furthermore, it has been shown to upregulate the expression of Epidermal Growth Factor (EGF). To evaluate its efficacy and mechanism of action in preclinical studies, a precise and accurate analytical method for its quantification in relevant biological matrices is essential. Reversed-phase HPLC is a powerful and widely used technique for the analysis and purification of peptides due to its high resolution and sensitivity. This document provides a comprehensive protocol for the quantification of this compound in media using RP-HPLC with UV detection.
Signaling Pathway of this compound
This compound exerts its biological effects by interacting with fibroblasts, which are key cells in the dermis responsible for producing the extracellular matrix. The peptide stimulates these cells, leading to an increased production of elastin and hyaluronic acid, which are crucial for maintaining the skin's elasticity and hydration. Additionally, this compound upregulates the expression of Epidermal Growth Factor (EGF), a potent mitogen that promotes cell growth and differentiation.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of Mobile Phase A.
-
Working Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Cell Culture Media)
-
Collect the cell culture media containing this compound.
-
To precipitate proteins, add an equal volume of cold acetonitrile (containing 0.1% TFA) to the media sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes; 60% to 95% B over 2 minutes; hold at 95% B for 3 minutes; 95% to 5% B over 1 minute; hold at 5% B for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Data Presentation
The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the known standards versus their concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas on the calibration curve.
Calibration Curve Data
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 15.2 | 50,123 |
| 5 | 15.2 | 251,890 |
| 10 | 15.2 | 505,120 |
| 25 | 15.1 | 1,260,500 |
| 50 | 15.2 | 2,515,300 |
| 100 | 15.1 | 5,045,600 |
Sample Analysis Data
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Control | - | Not Detected | Not Detected |
| Sample 1 | 15.2 | 752,340 | 14.9 |
| Sample 2 | 15.1 | 1,890,750 | 37.5 |
Conclusion
The RP-HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in media. The method demonstrates good separation and sensitivity, making it a valuable tool for researchers and professionals in the fields of cosmetics, dermatology, and drug development. The provided protocols for sample preparation and HPLC analysis can be readily implemented in a laboratory setting for routine analysis of this compound.
References
Application Notes and Protocols for Measuring EGF Upregulation by Oligopeptide-24 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, a synthetic biomimetic peptide, has demonstrated potential in skin rejuvenation and repair. One of its key mechanisms of action is the upregulation of Epidermal Growth Factor (EGF) expression in skin cells, such as dermal fibroblasts.[1][2] EGF is a critical signaling molecule that stimulates cell growth, proliferation, and differentiation.[1][2] Measuring the increase in EGF secretion by fibroblasts in response to this compound treatment is a crucial step in evaluating its efficacy for cosmetic and therapeutic applications. This document provides a detailed protocol for quantifying EGF upregulation in human dermal fibroblast culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
This protocol describes the culture of human dermal fibroblasts, treatment with various concentrations of this compound, and the subsequent measurement of secreted EGF in the cell culture supernatant using a sandwich ELISA. The ELISA method employs a pair of antibodies specific to human EGF. One antibody is pre-coated onto the wells of a microplate to capture EGF from the sample. A second, enzyme-linked antibody, which also binds to EGF, is then added. After a series of washing steps, a substrate is introduced, which reacts with the enzyme to produce a measurable color change. The intensity of the color is directly proportional to the concentration of EGF in the sample.
Data Presentation
The following table summarizes the expected dose-dependent effect of Oligope-24 on EGF upregulation in human dermal fibroblasts after a 72-hour incubation period. The data presented is a representative example based on scientific studies and should be reproduced in your own experimental setting.[1]
| This compound Concentration | Mean EGF Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Increase vs. Control |
| 0 µg/mL (Control) | 150 | 15 | 1.0 |
| 1 µg/mL | 225 | 20 | 1.5 |
| 5 µg/mL | 450 | 35 | 3.0 |
| 10 µg/mL | 750 | 50 | 5.0 |
Experimental Protocols
Materials and Reagents
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Sterile, cell culture-treated plates (96-well or 24-well)
-
Human EGF ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
-
Sterile pipette tips and tubes
Experimental Workflow
Step 1: Cell Culture and Seeding
-
Culture Human Dermal Fibroblasts: Culture HDFs in Fibroblast Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in fresh medium and perform a cell count. Seed the fibroblasts into a 96-well or 24-well cell culture plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.
Step 2: this compound Treatment
-
Prepare this compound Stock Solution: Reconstitute the lyophilized this compound in sterile PBS or serum-free cell culture medium to create a stock solution (e.g., 1 mg/mL).
-
Prepare Treatment Media: Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 µg/mL, 5 µg/mL, and 10 µg/mL). Include a vehicle control (medium without this compound).
-
Cell Treatment: After 24 hours of cell adherence, gently aspirate the growth medium from the wells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. A 72-hour treatment period has been shown to be effective for observing increased EGF concentration in fibroblast cells.
Step 3: EGF ELISA Protocol
-
Collect Supernatant: After the 72-hour incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any cellular debris and use the clear supernatant for the ELISA.
-
Prepare Standards: Reconstitute the EGF standard provided in the ELISA kit to create a standard curve, following the manufacturer's instructions.
-
ELISA Procedure:
-
Add 100 µL of each standard, control, and sample supernatant to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1.5-2.5 hours) at room temperature or 37°C.
-
Wash the plate several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate.
-
Wash the plate for a final time.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
Step 4: Data Analysis
-
Generate Standard Curve: Plot the absorbance values of the standards against their known concentrations. Perform a linear or non-linear regression analysis to generate a standard curve.
-
Calculate EGF Concentrations: Use the standard curve to determine the concentration of EGF in each of your samples.
-
Analyze and Report: Calculate the mean and standard deviation for each treatment group. Determine the fold increase in EGF concentration for each this compound concentration compared to the vehicle control.
Signaling Pathway
This compound is believed to upregulate the expression of EGF. The secreted EGF then acts in an autocrine or paracrine manner by binding to the EGF Receptor (EGFR) on the fibroblast cell surface. This binding event triggers a downstream signaling cascade that promotes cell proliferation, survival, and extracellular matrix synthesis.
Conclusion
This application note provides a comprehensive protocol for the in-vitro assessment of this compound's ability to upregulate EGF secretion from human dermal fibroblasts. The use of a quantitative ELISA allows for a precise determination of the peptide's efficacy, which is essential for its development as an active ingredient in cosmetic or dermatological formulations. The provided experimental design and data analysis framework can be adapted for screening other bioactive peptides and for further mechanistic studies.
References
Unveiling the Downstream Targets of Oligopeptide-24: An Application Note and Protocol for siRNA-Mediated Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, a synthetic biomimetic peptide, has garnered significant interest in the fields of dermatology and cosmetic science for its remarkable anti-aging and skin-rejuvenating properties. This peptide is known to stimulate skin cell proliferation, enhance the expression of key extracellular matrix (ECM) components such as elastin and hyaluronic acid, and up-regulate Epidermal Growth Factor (EGF).[1][2] By mimicking the natural regenerative processes of the skin, this compound offers a promising avenue for therapeutic and cosmetic applications.
Despite its known beneficial effects, the precise molecular mechanisms and downstream signaling pathways governed by this compound remain to be fully elucidated. Understanding these pathways is critical for optimizing its use and discovering new therapeutic applications. This application note provides a comprehensive guide for researchers to investigate the downstream targets of this compound using small interfering RNA (siRNA)-mediated gene silencing.
RNA interference (RNAi) is a powerful tool for studying gene function by specifically knocking down the expression of a target gene. By systematically silencing putative downstream effectors of this compound and observing the resultant phenotypic and molecular changes, researchers can delineate the signaling cascades it activates. This document outlines detailed protocols for siRNA transfection in human dermal fibroblasts, subsequent analysis of cell viability, and quantification of gene and protein expression. Furthermore, it presents a hypothesized signaling pathway for this compound and provides structured tables with hypothetical data to illustrate expected experimental outcomes.
Hypothesized Signaling Pathway of this compound
Given that this compound upregulates EGF expression, it is hypothesized to initiate its effects by activating the EGF receptor (EGFR) signaling pathway.[3] Activation of EGFR is known to trigger two primary downstream cascades: the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and protein synthesis.[3][] These pathways ultimately lead to the transcriptional regulation of genes involved in fibroblast proliferation and the synthesis of ECM proteins like collagen and elastin.
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow for siRNA Studies
The following workflow outlines the key steps to identify the downstream targets of this compound using siRNA.
Caption: Experimental workflow for studying this compound downstream targets.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
2. siRNA Transfection
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Day 1: Cell Seeding
-
Seed 2 x 10^5 HDFs per well in 2 mL of antibiotic-free growth medium.
-
Incubate for 18-24 hours until cells are 60-80% confluent.
-
-
Day 2: Transfection
-
Solution A: In a sterile microcentrifuge tube, dilute 50 pmol of siRNA (e.g., non-targeting control, siEGFR, siMEK, siPI3K) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate sterile microcentrifuge tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Wash the cells once with 2 mL of serum-free medium.
-
Add the 200 µL siRNA-lipid complex to 800 µL of serum-free medium to make a final volume of 1 mL.
-
Aspirate the wash medium from the cells and add the 1 mL transfection mixture to each well.
-
Incubate the cells for 6-8 hours at 37°C.
-
After incubation, add 1 mL of 2X growth medium (containing 20% FBS) to each well without removing the transfection mixture.
-
Incubate for an additional 24-48 hours before proceeding with this compound treatment.
-
3. This compound Treatment
-
After the 24-48 hour post-transfection incubation, aspirate the medium and replace it with fresh, complete growth medium.
-
Add this compound to the desired final concentration (e.g., 1, 5, 10 µg/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
4. Cell Viability Assay (MTT)
-
At the end of the treatment period, add 100 µL of MTT solution (5 mg/mL in PBS) to each well of a 6-well plate (adjust volume for other plate formats) and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 1 mL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 200 µL from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
5. Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines a two-step qRT-PCR process.
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., COL1A1, ELN) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
6. Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of this compound and siRNA Knockdown on Fibroblast Viability (% of Control)
| Treatment | Negative Control siRNA | siEGFR | siMEK | siPI3K |
| Vehicle | 100 ± 5 | 98 ± 6 | 99 ± 4 | 97 ± 5 |
| This compound (10 µg/mL) | 145 ± 8 | 105 ± 7 | 110 ± 6 | 115 ± 8 |
Table 2: Relative Gene Expression of ECM Components (Fold Change vs. Vehicle)
| Gene | Treatment | Negative Control siRNA | siEGFR | siMEK | siPI3K |
| COL1A1 | This compound (10 µg/mL) | 3.5 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.3 |
| ELN | This compound (10 µg/mL) | 2.8 ± 0.3 | 1.1 ± 0.1 | 1.3 ± 0.2 | 2.1 ± 0.2 |
Table 3: Relative Protein Expression of Key Signaling Molecules (Fold Change vs. Vehicle)
| Protein | Treatment | Negative Control siRNA | siEGFR | siMEK | siPI3K |
| p-ERK | This compound (10 µg/mL) | 4.2 ± 0.5 | 1.1 ± 0.2 | 1.0 ± 0.1 | 4.0 ± 0.4 |
| p-Akt | This compound (10 µg/mL) | 3.8 ± 0.4 | 1.2 ± 0.1 | 3.6 ± 0.3 | 1.1 ± 0.2 |
Conclusion
This application note provides a robust framework for researchers to systematically investigate the downstream targets of this compound. By employing siRNA-mediated gene silencing in conjunction with a suite of molecular and cellular assays, it is possible to dissect the signaling pathways responsible for the peptide's beneficial effects on skin cells. The provided protocols are intended as a starting point, and optimization may be required for specific cell lines and experimental conditions. The elucidation of this compound's mechanism of action will not only advance our fundamental understanding of skin biology but also pave the way for the development of more targeted and effective dermatological therapies.
References
Application Note: Immunofluorescence Staining for Visualizing Elastin Enhancement by Oligopeptide-24
Introduction
Oligopeptide-24 (also known as CG-EDP3) is a synthetic, biomimetic peptide engineered to combat the signs of skin aging.[1][2] It is composed of 13 amino acids and is designed to be readily absorbed by the skin.[3] The primary mechanism of this compound involves stimulating fibroblast activity, which are the primary cells responsible for producing extracellular matrix proteins in the dermis.[3][4] Specifically, this compound upregulates the expression of key molecules such as elastin and hyaluronic acid, which are crucial for maintaining the skin's elasticity, firmness, and hydration. A decline in elastin production is a hallmark of both intrinsic and extrinsic skin aging, leading to wrinkles and sagging.
This application note provides a detailed protocol for utilizing immunofluorescence (IF) microscopy to visualize and quantify the increase in elastin deposition in cultured human dermal fibroblasts following treatment with this compound. Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to detect specific target antigens within a cell, providing spatial information on protein expression and localization.
Mechanism of Action
This compound is reported to stimulate skin cell proliferation by up-regulating the expression of Epidermal Growth Factor (EGF). This increase in local growth factors activates fibroblasts, leading to enhanced synthesis and secretion of extracellular matrix components, including elastin and hyaluronic acid.
Quantitative Data Summary
Scientific studies have demonstrated a dose-dependent increase in elastin expression in fibroblast cells treated with this compound. The reported quantitative data is summarized below.
| Biomolecule | Fold Increase | Cell Type | Reference |
| Elastin | 1.3x | Human Fibroblasts | |
| Hyaluronic Acid | 3.0x | Human Fibroblasts |
Proposed Signaling Pathway of this compound
The proposed mechanism involves the upregulation of EGF, which in turn stimulates fibroblasts to increase the synthesis of key extracellular matrix proteins.
Caption: Proposed signaling cascade for this compound action.
Experimental Protocols
This section provides a comprehensive protocol for cell culture, this compound treatment, and subsequent immunofluorescence staining of elastin.
Part 1: Cell Culture and Treatment
This protocol is designed for culturing human dermal fibroblasts, a cell type responsible for elastin production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (cosmetic grade, sterile)
-
Sterile chambered culture slides or coverslips in multi-well plates
Procedure:
-
Cell Seeding: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto sterile glass coverslips or chambered slides at a density that will result in 50-60% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): To synchronize cells and reduce background from serum-derived factors, replace the growth medium with serum-free DMEM for 12-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the stock solution to the desired final concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL) in a low-serum (e.g., 1% FBS) or serum-free medium.
-
Include a "Vehicle Control" group treated with the same medium lacking this compound.
-
Remove the starvation medium and add the prepared treatment media to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient elastin synthesis and deposition.
-
Proceed to the immunofluorescence staining protocol.
Part 2: Immunofluorescence Staining Protocol for Elastin
This protocol details the steps for fixing, permeabilizing, and staining the treated cells to visualize elastin fibers.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS (Blocking Buffer)
-
Primary Antibody: Anti-Elastin antibody (select a validated antibody for IF, e.g., mouse monoclonal [BA-4] or rabbit polyclonal).
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation:
-
Aspirate the culture medium from the chamber slides/coverslips.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.5% Triton X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular or matrix-associated antigens.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to cover the cells.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Elastin antibody in Blocking Buffer according to the manufacturer's recommended concentration (typically 1:100 to 1:500).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:500).
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes for nuclear staining.
-
Wash a final two times with PBS.
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. If using chamber slides, remove the chamber and add mounting medium and a coverslip.
-
-
Imaging:
-
Allow the mounting medium to cure (typically overnight at room temperature in the dark).
-
Visualize the slides using a fluorescence or confocal microscope. Capture images using appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488, red for Alexa Fluor 594).
-
Part 3: Image Acquisition and Analysis
-
Image Acquisition: Capture images from at least 5-10 random fields of view per condition (Vehicle vs. This compound concentrations). Ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept constant across all samples to allow for direct comparison.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity or the area occupied by elastin fibers.
-
Set a consistent threshold to define positive elastin staining across all images.
-
Measure the total fluorescence intensity or the percentage of the image area covered by the elastin signal.
-
Normalize the elastin signal to the number of cells (by counting DAPI-stained nuclei) in each field of view.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed increase in elastin staining.
-
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from cell preparation to data analysis.
Caption: Workflow for elastin immunofluorescence after this compound treatment.
References
Preparing Oligopeptide-24 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-24, also known as CG-EDP3, is a synthetic biomimetic peptide composed of 13 amino acids.[1] It is recognized for its role in skin repair and regeneration, primarily by stimulating skin cell proliferation through the up-regulation of Epidermal Growth Factor (EGF) expression.[2][3] In cell culture systems, this compound has been shown to increase the expression of crucial extracellular matrix components such as hyaluronic acid and elastin in a dose-dependent manner in fibroblast cells.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and experimental guidelines.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Synonyms | CG-EDP3 |
| Amino Acid Sequence | 13 amino acids |
| Molecular Weight | 1271.38 g/mol |
| Appearance | Lyophilized powder |
Table 2: Stock Solution Preparation for this compound
The following table provides volumes of Dimethyl Sulfoxide (DMSO) required to prepare stock solutions of this compound at various concentrations.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 0.7865 mL |
| 5 mM | 1 mg | 0.1573 mL |
| 1 mM | 5 mg | 3.9327 mL |
| 5 mM | 5 mg | 0.7865 mL |
| 1 mM | 10 mg | 7.8655 mL |
| 5 mM | 10 mg | 1.5731 mL |
Data adapted from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the appropriate volume of DMSO to the vial of this compound to achieve a 1 mM concentration (refer to Table 2). For example, to a 1 mg vial, add 0.7865 mL of DMSO.
-
Dissolution: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Determination of this compound's Effect on EGF Secretion in Fibroblast Cells via ELISA
Materials:
-
Human dermal fibroblasts
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free fibroblast medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Human EGF ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation: The following day, aspirate the complete medium and wash the cells once with sterile Phosphate Buffered Saline (PBS). Add serum-free medium to each well and incubate for 24 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL). A vehicle control (serum-free medium with the same final concentration of DMSO as the highest peptide concentration) should be included.
-
Incubation: Aspirate the serum-free medium from the cells and add the prepared this compound dilutions and controls. Incubate for 48-72 hours.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
EGF ELISA: Perform the Human EGF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of EGF in each sample based on the standard curve.
Mandatory Visualizations
Signaling Pathway
This compound is known to upregulate the expression of Epidermal Growth Factor (EGF). The binding of EGF to its receptor (EGFR) on the cell surface initiates a cascade of intracellular signaling events, primarily through the MAPK and PI3K/AKT pathways, which in turn regulate cellular processes such as proliferation, survival, and differentiation.
References
Troubleshooting & Optimization
Technical Support Center: Oligopeptide-24 Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Oligopepeptide-24 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oligopeptide-24 and what are its key characteristics?
This compound is a synthetic, biomimetic peptide composed of 13 amino acids.[1][2] It is designed to mimic the effects of Epidermal Growth Factor (EGF) by upregulating the expression of elastin and hyaluronic acid, and increasing fibroblast activity.[1][2]
Peptide Characteristics:
| Characteristic | Description |
| Amino Acid Sequence | H-Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly-OH |
| One-Letter Code | CMYIEGGGGRGDG |
| Molecular Formula | C₅₀H₇₈N₁₆O₁₉S₂ |
| Molecular Weight | 1271.38 g/mol |
| Net Charge at pH 7 | -1 (Acidic) |
| Hydrophobicity | Contains a mix of hydrophobic and hydrophilic residues. |
Q2: What is the recommended solvent for dissolving this compound?
Based on available data and general peptide solubility principles, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for achieving a high concentration stock solution of this compound. A solubility of up to 10 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[2] For cell-based assays, it is crucial to dilute the DMSO stock solution in your aqueous culture medium to a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%.
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
While some sources describe this compound as "water-soluble," achieving high concentrations in purely aqueous solutions may be challenging. Due to its net negative charge at neutral pH, its solubility in water or Phosphate-Buffered Saline (PBS) can be limited. It is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO before diluting it into your desired aqueous buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in DMSO. | - Insufficient solvent: The concentration may be too high. - Hygroscopic DMSO: DMSO can absorb moisture, which reduces its solvating power for some peptides. - Incomplete dissolution: The peptide may require more energy to dissolve. | - Increase the volume of DMSO to lower the concentration. - Use fresh, anhydrous DMSO. - Gently warm the solution (to no more than 40°C). - Use an ultrasonic bath to aid dissolution. |
| Precipitation occurs when adding the DMSO stock to aqueous media. | - Localized high concentration: Adding the DMSO stock too quickly can cause the peptide to precipitate out of the less favorable aqueous environment. - Exceeded solubility limit: The final concentration in the aqueous buffer may be above the peptide's solubility limit in that medium. | - Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. - Prepare a more dilute final solution. - Consider using a small amount of a non-ionic surfactant in your final buffer, if compatible with your experiment. |
| Observed cytotoxicity in cell-based assays. | - High final DMSO concentration: DMSO is toxic to cells at higher concentrations. | - Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤0.5%, but should be optimized for your specific cell line). - Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the culture medium. - Include a vehicle control (medium with the same final concentration of DMSO without the peptide) in your experiments to assess the effect of the solvent alone. |
| Inconsistent experimental results. | - Inaccurate peptide concentration: Incomplete dissolution leads to a lower actual concentration than calculated. - Peptide degradation: Improper storage or handling of the stock solution. | - Ensure the peptide is fully dissolved before making further dilutions. Centrifuge the stock solution and use the supernatant if a small amount of precipitate remains. - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | May require sonication. Use of fresh, anhydrous DMSO is recommended. |
| Water | Qualitatively described as "soluble" | Quantitative data is not readily available. Solubility is likely to be lower than in DMSO. |
| Phosphate-Buffered Saline (PBS) | Not specified | Solubility is expected to be similar to or slightly less than in water. |
| Ethanol | Not specified | Generally not a primary solvent for peptides of this nature. |
| Dimethylformamide (DMF) | Not specified | Can be an alternative to DMSO for dissolving hydrophobic peptides. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the peptide is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration will be non-toxic to your cells (e.g., ≤0.5%).
-
In a sterile tube, add the required volume of cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use this working solution to treat your cells as per your experimental design.
-
Important: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: EGF signaling pathway activated by this compound.
References
preventing Oligopeptide-24 degradation in cell culture medium
Welcome to the technical support center for Oligopeptide-24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability and activity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CG-EDP3) is a synthetic, 13-amino acid biomimetic peptide.[1][2] Its primary role is in skin conditioning and repair.[1][2][3] The peptide works by up-regulating the expression of Epidermal Growth Factor (EGF), which in turn stimulates skin cell proliferation and the production of key extracellular matrix components like hyaluronic acid and elastin.
Q2: My cells are not showing the expected response to this compound. What is the most likely cause?
A2: The most probable cause for a diminished or absent cellular response is the degradation of this compound by proteases and peptidases in the cell culture medium. These enzymes can be introduced through serum supplements (like Fetal Bovine Serum) or secreted by the cultured cells themselves.
Q3: What are the key factors that influence the stability of this compound in my cell culture experiments?
A3: Several factors can impact the stability of the peptide:
-
Serum: Animal serum is a major source of proteases that can rapidly degrade peptides.
-
Cell Type and Density: Different cell types secrete varying levels and types of proteases. Higher cell densities can increase the concentration of these enzymes in the medium.
-
pH and Temperature: Standard physiological pH (7.2-7.4) and temperature (37°C) are optimal for most protease activity.
-
Peptide Sequence: The inherent amino acid sequence of a peptide determines its susceptibility to specific proteases.
Q4: How can I confirm if this compound is degrading in my culture medium?
A4: The most reliable method to quantify peptide stability is through a time-course experiment followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows you to measure the concentration of the intact peptide over time and identify potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: Rapid Loss of Bioactivity
-
Possible Cause: Enzymatic degradation of this compound.
-
Solutions:
| Solution ID | Strategy | Description | Key Considerations |
| S1.1 | Reduce or Eliminate Serum | If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the proteolytic activity in the medium. | Adapt cells gradually to lower serum concentrations to avoid shocking them. Some cell types may require specific growth factors in serum-free media. |
| S1.2 | Use a Protease Inhibitor Cocktail | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. These are commercially available and inhibit a wide range of proteases. | Ensure the cocktail is sterile, compatible with your cell line, and does not interfere with downstream applications. Cocktails without metal chelators (EDTA) are recommended for experiments where this could be an issue. |
| S1.3 | Optimize Cell Seeding Density | A lower cell density may result in a lower concentration of secreted proteases. | This must be balanced with the cell density required for your specific experimental endpoint. |
| S1.4 | Replenish this compound | For long-term experiments, consider replenishing the peptide at regular intervals by performing partial media changes with fresh this compound. | The frequency of replenishment should be determined by a stability study (see Experimental Protocols). |
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Improper storage and handling of this compound stock solutions.
-
Solutions:
| Solution ID | Strategy | Description | Key Considerations |
| S2.1 | Proper Storage | Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes and store frozen to avoid repeated freeze-thaw cycles. | Before opening, allow the lyophilized peptide vial to warm to room temperature to prevent condensation. |
| S2.2 | Use High-Quality Solvents | Reconstitute the peptide in a sterile, high-purity solvent recommended by the manufacturer. | The choice of solvent can impact peptide stability. |
| S2.3 | Prepare Fresh Working Solutions | Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock aliquot. | Do not store diluted peptide solutions at 4°C for extended periods. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol provides a method to determine the half-life of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your specific cell line and complete culture medium (with and without serum, if applicable)
-
Cell culture plates (e.g., 24-well plates)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC-MS system
Procedure:
-
Cell Seeding: Plate your cells at the density typically used in your experiments. Include cell-free wells as a control for non-enzymatic degradation.
-
Peptide Addition: Once cells have adhered (if applicable), replace the medium with fresh medium containing the desired final concentration of this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots (e.g., 100 µL) of the culture supernatant from both the cell-containing and cell-free wells.
-
Sample Preparation:
-
Immediately stop enzymatic activity by adding an equal volume (100 µL) of cold ACN with 0.1% TFA to each supernatant sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples into the HPLC-MS system.
-
Use a suitable C18 column and a gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN) to separate the intact peptide from any degradation products.
-
Monitor the elution of the intact this compound using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of remaining peptide against time to determine its stability and calculate its half-life in your culture system.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A troubleshooting workflow for diagnosing this compound instability.
Proposed Signaling Pathway for this compound
Since this compound upregulates Epidermal Growth Factor (EGF) expression, it likely initiates the canonical EGF receptor signaling pathway.
References
Technical Support Center: Troubleshooting Oligopeptide-24 Variability in Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in cell proliferation assays involving Oligopeptide-24. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cell proliferation?
This compound, also known as CG-EDP3, is a synthetic biomimetic peptide.[1][2] Its primary mechanism of action is to stimulate skin cell proliferation by up-regulating the expression of Epidermal Growth Factor (EGF).[1][2] This increase in EGF leads to the activation of the EGF receptor (EGFR) signaling pathway, which in turn promotes cell growth, survival, and division.[3] Additionally, this compound has been shown to increase the production of key extracellular matrix components like hyaluronic acid and elastin in a dose-dependent manner.
Q2: What is the recommended concentration range for this compound in a fibroblast proliferation assay?
While the optimal concentration can vary depending on the specific fibroblast cell line and assay conditions, a general starting point for this compound concentration is in the range of 1 to 10 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended incubation time for observing a proliferative effect with this compound?
Scientific studies have shown that a 72-hour treatment with this compound in serum-free culture conditions can significantly increase the concentration of EGF in fibroblast cells. Therefore, an incubation period of 48 to 72 hours is recommended to observe a significant proliferative effect.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a sterile, aqueous buffer. The peptide can be dissolved in sterile water or a buffer such as phosphate-buffered saline (PBS). It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C can be stable for up to 6 months, while at -20°C, it is stable for about one month.
Troubleshooting Guide: Inconsistent Results in Proliferation Assays
Variability in proliferation assays can arise from multiple factors, ranging from peptide handling to assay execution. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding to ensure consistent cell numbers across wells. |
| "Edge Effect" in Microplates | To minimize evaporation from the outer wells of the microplate, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate and consistent delivery of reagents. |
| Incomplete Mixing of Reagents | Thoroughly mix all reagents, including the this compound solution and proliferation assay reagents (e.g., MTT, XTT), before adding them to the wells. |
Problem 2: No or Low Proliferative Response to this compound
Observing a minimal or no proliferative effect can be due to several factors related to the peptide's activity and the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to identify the optimal working concentration for your cell line. |
| Insufficient Incubation Time | Extend the incubation period to 72 hours, as studies have shown this timeframe is effective for observing increased EGF expression. |
| Peptide Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Consider the stability of the peptide in your specific cell culture medium at 37°C over the course of the experiment. |
| Serum Interference | If using serum-containing medium, the growth factors present in the serum may mask the proliferative effect of this compound. Consider performing the assay in a serum-free or low-serum medium. Scientific studies have demonstrated this compound's effect in serum-free conditions. |
| Cell Health and Passage Number | Ensure that the cells used are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to altered cell behavior and reduced responsiveness. |
Problem 3: Inconsistent Results Between Experiments
Lack of reproducibility between experiments is a critical issue that can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation of this compound | If using different batches of this compound, it is crucial to perform a quality control check to ensure consistent purity and activity. Request a certificate of analysis (CoA) from the supplier for each batch. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including the type and batch of media and supplements, incubation temperature, and CO2 levels. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell proliferation and metabolism. |
| Inconsistent Assay Timing | Ensure that the timing of reagent addition and incubation periods are consistent across all experiments. |
Experimental Protocols
Cell Proliferation Assay (MTT Method)
This protocol provides a general guideline for assessing cell proliferation using the MTT assay. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: After 24 hours, replace the medium with 100 µL of serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µg/mL). Include a positive control (e.g., 10 ng/mL EGF) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Simplified EGF Receptor signaling pathway leading to cell proliferation.
Experimental Workflow
Caption: General workflow for a cell proliferation assay using this compound.
References
Technical Support Center: Optimizing Oligopeptide-24 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Oligopeptide-24 concentration for achieving maximal cell response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CG-EDP3, is a synthetic biomimetic peptide composed of 13 amino acids.[1][2] Its primary mechanism of action is the upregulation of Epidermal Growth Factor (EGF) expression in skin cells, such as fibroblasts.[3] By increasing the concentration of endogenous EGF, this compound stimulates cell proliferation, migration, and survival.[3][4] This leads to an increased production of extracellular matrix (ECM) components, including hyaluronic acid, collagen, and elastin.
Q2: Which signaling pathways are activated by this compound?
A2: By upregulating EGF, this compound indirectly activates the EGF receptor (EGFR) signaling pathway. The binding of EGF to its receptor triggers a cascade of intracellular signaling events. The two major downstream pathways activated are:
-
The RAS-RAF-MEK-MAPK (ERK) pathway: This pathway is crucial for regulating gene transcription and cell-cycle progression, ultimately leading to cell proliferation.
-
The PI3K-Akt pathway: This pathway promotes cell survival and inhibits apoptosis (programmed cell death).
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: While specific dose-response data for this compound in peer-reviewed literature is limited, a starting point for dose-response experiments can be inferred from studies on other oligopeptides and their use in commercial formulations. For initial experiments with human dermal fibroblasts, a broad concentration range of 1 µg/mL to 100 µg/mL is a reasonable starting point. Some studies with other oligopeptides have used concentrations as high as 1.0 mg/mL to 10.0 mg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How can I determine the optimal concentration of this compound for my experiment?
A4: To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired cellular response. A typical approach would be to use a serial dilution of the peptide and assess endpoints such as cell proliferation (using an MTT or similar assay), ECM protein synthesis (e.g., collagen, hyaluronic acid), or the activation of downstream signaling pathways (e.g., phosphorylation of ERK).
Q5: Is this compound cytotoxic at high concentrations?
A5: While this compound is generally considered safe for cosmetic use, excessively high concentrations of any peptide in cell culture can lead to cytotoxicity. It is essential to include a cytotoxicity assay, such as an MTT assay, in your dose-response experiments to identify a concentration that provides a maximal biological effect without compromising cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable cellular response to this compound treatment. | 1. Suboptimal peptide concentration.2. Inactive peptide.3. Cell type is not responsive.4. Insufficient incubation time. | 1. Perform a broad dose-response experiment (e.g., 0.1 µg/mL to 100 µg/mL) to identify the optimal concentration.2. Ensure proper storage of the peptide (-20°C or -80°C, protected from light and moisture) and use a fresh stock solution.3. Confirm that your cell type expresses the EGF receptor. Consider using a positive control, such as recombinant human EGF.4. Based on available data, an incubation time of at least 72 hours may be necessary to observe significant effects on ECM production. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inconsistent peptide concentration across wells.3. Edge effects in the culture plate. | 1. Ensure a homogenous cell suspension before seeding. Mix the cells gently but thoroughly between pipetting into each well.2. Mix the peptide solution well before and during addition to the culture medium.3. Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. |
| Decreased cell viability at higher this compound concentrations. | 1. Peptide cytotoxicity.2. Solvent toxicity (if using a solvent like DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the cytotoxic threshold of this compound for your specific cell line.2. If using a solvent, ensure the final concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Unexpected or inconsistent results. | 1. Peptide degradation.2. Contamination of cell culture. | 1. Avoid repeated freeze-thaw cycles of the peptide stock solution by preparing single-use aliquots.2. Regularly check for microbial contamination in your cell cultures. Use sterile techniques throughout your experiments. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiments
| Peptide | Cell Type | Suggested Concentration Range | Endpoint | Reference |
| This compound | Human Dermal Fibroblasts | 1 µg/mL - 100 µg/mL | Cell Proliferation, ECM Synthesis | General Recommendation |
| Collagen Oligopeptides | Human Dermal Fibroblasts | 1.0 mg/mL - 10.0 mg/mL | Collagen Synthesis, Gene Expression | |
| Synthetic Oligopeptide | Human Mesenchymal Stem Cells | 1 ng/mL - 1000 ng/mL | Cell Proliferation, Osteoblastic Differentiation |
Table 2: Summary of Reported In Vitro Effects of this compound
| Cell Type | Treatment Duration | Observed Effect | Magnitude of Effect | Reference |
| Fibroblasts | 72 hours | Increased EGF Concentration | Significant Increase | |
| Fibroblasts | Not Specified | Increased Hyaluronic Acid Expression | Up to 3-fold (dose-dependent) | |
| Fibroblasts | Not Specified | Increased Elastin Expression | 1.3-fold (dose-dependent) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cells, such as human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Serum Starvation (Optional): To reduce basal proliferation rates, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently pipette to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells. Plot the absorbance values against the this compound concentration to generate a dose-response curve.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol allows for the detection of the activation of the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an anti-total-ERK1/2 antibody.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified EGFR signaling pathway activated by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
minimizing Oligopeptide-24 aggregation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Oligopeptide-24 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CG-EDP3) is a synthetic, biomimetic peptide composed of 13 amino acids.[1][2] Its primary mechanism of action involves stimulating skin cell proliferation by up-regulating the expression of Epidermal Growth Factor (EGF).[3] This leads to increased fibroblast activity, which in turn boosts the synthesis of extracellular matrix components like hyaluronic acid and elastin, making it a popular ingredient in anti-wrinkle and firming cosmetic products.[1][4]
Q2: Why is my this compound solution cloudy or showing visible precipitates?
A2: Cloudiness or precipitation is a common indicator of peptide aggregation. Aggregation occurs when peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by several factors including peptide concentration, pH, ionic strength, temperature, and the solvent used. For peptides, aggregation can be driven by the formation of intermolecular hydrogen bonds, leading to structures like β-sheets.
Q3: How does pH affect the solubility and aggregation of this compound?
A3: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, minimizing electrostatic repulsion between peptide molecules. To enhance solubility and reduce aggregation, it is crucial to work at a pH that is at least one to two units away from the peptide's pI. By adjusting the pH, you can increase the net charge of the peptide, which promotes repulsion between molecules and can prevent aggregation.
Q4: What is the predicted isoelectric point (pI) of this compound?
A4: The exact amino acid sequence of commercially available this compound can be proprietary. However, based on its known constituent amino acids (arginine, aspartic acid, cysteine, isoleucine, glutamic acid, glycine, methionine, and tyrosine), its pI is likely to be in the acidic to neutral range. To determine the optimal pH for your experiments, it is recommended to either obtain the exact sequence from the supplier or use an online pI calculator with the known amino acids to get an estimate.
Q5: What are common excipients that can be used to minimize this compound aggregation?
A5: Various excipients can be employed to stabilize peptides in solution. These can be categorized as buffers, salts, amino acids, polyols/sugars, and surfactants. For example, sugars like sucrose and trehalose can stabilize peptides, while surfactants like Polysorbate 20 or 80 can prevent aggregation at interfaces. Amino acids such as arginine and glycine can also be effective. The choice of excipient will depend on the specific experimental conditions and downstream applications.
Q6: How can I detect and quantify this compound aggregation?
A6: Several analytical techniques can be used to detect and quantify peptide aggregation. Size-Exclusion Chromatography (SEC-HPLC) is a widely used method for separating and quantifying soluble aggregates like dimers and higher-order oligomers. Dynamic Light Scattering (DLS) is a rapid screening method sensitive to the presence of larger aggregates and can be used to monitor aggregation over time or under different temperature conditions. Spectroscopic methods, such as UV-Vis or fluorescence (e.g., using Thioflavin T for amyloid-like fibrils), can also be employed.
Troubleshooting Guides
Issue 1: Lyophilized this compound powder does not dissolve.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | The solubility of peptides is highly dependent on their amino acid composition. | Start with a small amount of the peptide for solubility testing before dissolving the entire sample. |
| 1. Try dissolving in sterile, purified water. | This is the most common starting solvent. | |
| 2. If insoluble in water, determine the net charge of the peptide. If the net charge is positive (basic peptide), try dissolving in a dilute acidic solution (e.g., 10% acetic acid). If the net charge is negative (acidic peptide), try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate). | Adjusting the pH away from the pI increases the net charge and improves solubility. | |
| 3. For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be needed for initial solubilization, followed by slow, dropwise dilution into the aqueous buffer. | Organic solvents can disrupt hydrophobic interactions that lead to poor solubility. | |
| Inadequate Dissolution Technique | 1. Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent moisture condensation. | Moisture can affect the stability of the peptide. |
| 2. After adding the solvent, vortex the sample briefly. | Provides mechanical energy to aid dissolution. | |
| 3. Use brief sonication (e.g., 3 cycles of 10-15 seconds) in an ice bath to aid dissolution. | Sonication can break up small aggregates, but cooling is necessary to prevent heating-induced degradation or aggregation. |
Issue 2: this compound solution becomes cloudy or forms precipitates over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH or Buffer | 1. Adjust the pH of the solution to be at least 1-2 units away from the peptide's pI. | Maximizes electrostatic repulsion between peptide molecules. |
| 2. Ensure the buffer capacity is sufficient to maintain the target pH. | pH shifts during storage or experimentation can lead to aggregation. | |
| High Peptide Concentration | 1. Prepare a more dilute stock solution and adjust the final concentration in your experiment accordingly. | Peptide aggregation is often a concentration-dependent process. |
| 2. If a high concentration is necessary, screen for stabilizing excipients. | Excipients can increase the solubility and stability of the peptide at higher concentrations. | |
| Inappropriate Storage Conditions | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can induce aggregation. |
| 2. For short-term storage, keep the solution at 4°C. | Lower temperatures generally slow down aggregation kinetics. | |
| Ionic Strength | 1. Modify the ionic strength of the buffer by adding a salt like NaCl (e.g., 150 mM). | Salts can screen charges, which may either reduce or promote aggregation depending on the peptide sequence and pH. The effect of ionic strength should be tested empirically. |
Data Presentation: Stabilizing Excipients for Peptide Formulations
The following table summarizes common excipients used to prevent peptide aggregation and their mechanisms of action. These can be tested in a screening study to find the optimal formulation for this compound.
| Excipient Category | Examples | Typical Concentration Range | Mechanism of Action | References |
| Polyols/Sugars | Sucrose, Trehalose, Mannitol, Sorbitol | 5% - 10% (w/v) | Preferential exclusion, leading to a stabilizing hydration shell around the peptide; increase solution viscosity. | |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic® F68 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation at air-water or container interfaces by shielding hydrophobic regions. | |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 10 mM - 250 mM | Can act as crowding agents, suppress aggregation through specific interactions, or serve as antioxidants. | |
| Salts | Sodium Chloride (NaCl) | 50 mM - 200 mM | Modulate electrostatic interactions by increasing ionic strength. | |
| Polymers | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP) | 1% - 5% (w/v) | Increase viscosity and can form a physical barrier between peptide molecules through hydrogen bonding and other interactions. | |
| Antioxidants | Methionine, Ascorbic Acid | 1 mg/mL - 5 mg/mL | Prevent oxidation-induced aggregation. | |
| Chelating Agents | EDTA | 0.01% - 0.1% (w/v) | Complex with metal ions that can catalyze oxidation and subsequent aggregation. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of this compound
This protocol is designed to efficiently test various solvents and pH conditions to find the optimal solubilization conditions for this compound.
Materials:
-
Lyophilized this compound
-
Sterile, purified water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh 3-5 small, equal amounts (e.g., 1 mg) of lyophilized this compound into separate microcentrifuge tubes.
-
Test Condition 1 (Water): To the first tube, add a volume of sterile water to achieve a target concentration (e.g., 100 µL for 10 mg/mL).
-
Test Condition 2 (Acidic): To the second tube, add the same volume of 1% acetic acid in water.
-
Test Condition 3 (Basic): To the third tube, add the same volume of 10 mM ammonium bicarbonate in water.
-
Test Condition 4 (Organic Co-solvent): To the fourth tube, first add a very small volume of DMSO (e.g., 5-10 µL) and ensure the peptide dissolves. Then, slowly add sterile water dropwise while vortexing to reach the final target volume.
-
For each tube, vortex for 30 seconds. If not fully dissolved, sonicate in a cool water bath for 2-5 minutes.
-
Visually inspect each tube for clarity. A clear solution indicates successful solubilization under those conditions.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines a method for monitoring the stability of an this compound solution over time.
Materials:
-
Solubilized this compound solution (prepared using optimal conditions from Protocol 1)
-
DLS instrument and compatible low-volume cuvettes
-
Buffer solution (for baseline and dilution)
-
0.22 µm syringe filter
Procedure:
-
Prepare the this compound solution at the desired concentration in the chosen buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing large aggregates.
-
Equilibrate the sample to the desired temperature in the DLS instrument (e.g., 25°C).
-
Perform an initial DLS measurement to determine the initial size distribution (hydrodynamic radius) and polydispersity index (PDI). This serves as the time-zero baseline.
-
Store the sample under the desired test conditions (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove the sample from storage, allow it to equilibrate to the measurement temperature, and repeat the DLS measurement.
-
Data Analysis: Monitor for an increase in the average hydrodynamic radius, an increase in the PDI, or the appearance of a second, larger population in the size distribution. These changes are indicative of aggregation.
Visualizations
References
Technical Support Center: Oligopeptide-24 Delivery to 3D Skin Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of Oligopeptide-24 to 3D skin models.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental delivery of this compound to 3D skin models.
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Penetration | 1. Suboptimal Formulation: The vehicle may not be suitable for peptide delivery across the stratum corneum of the 3D model. | 1a. Optimize Vehicle: Test different formulations, such as emulsions (oil-in-water or water-in-oil), hydrogels, or solutions with varying pH levels to improve peptide solubility and partitioning into the skin model. 1b. Incorporate Penetration Enhancers: Consider the addition of well-known and validated chemical penetration enhancers like fatty acids (e.g., oleic acid), surfactants, or terpenes. Novel strategies like cell-penetrating peptides (CPPs) can also be explored.[1][2][3] |
| 2. Barrier Function of the 3D Model: Reconstructed skin models can have a variable and sometimes overly robust barrier function. | 2a. Verify Model Integrity: Before the experiment, assess the barrier integrity of the 3D skin models using methods like Transepidermal Water Loss (TEWL) or Transepithelial Electrical Resistance (TEER) to ensure consistency across tissues.[4][5] 2b. Use Positive Controls: Include a positive control with a known high penetration rate to validate the experimental setup. | |
| 3. Peptide Degradation: this compound may be degraded by proteases present in the skin model. | 3a. Include Protease Inhibitors: In the experimental setup, especially in the receptor fluid of Franz diffusion cells, consider adding a cocktail of protease inhibitors to prevent peptide degradation. | |
| High Cytotoxicity Observed | 1. High Peptide Concentration: The concentration of this compound applied may be toxic to the cells within the 3D model. | 1a. Perform Dose-Response Study: Conduct a dose-response experiment to determine the optimal, non-toxic concentration range for this compound. Start with low concentrations and incrementally increase them. 1b. Review Literature: Consult studies on similar peptides to establish a suitable starting concentration range. For instance, some cosmetic peptides are used at concentrations of 1.0–2.5%. |
| 2. Formulation-Induced Cytotoxicity: The vehicle or other components of the formulation may be causing cell death. | 2a. Test Vehicle Alone: Run a control experiment with the vehicle alone (without this compound) to assess its baseline cytotoxicity. 2b. Use Biocompatible Excipients: Ensure all components of the formulation are biocompatible and non-toxic to skin cells. | |
| 3. Inaccurate Viability Assay: The chosen cytotoxicity assay may not be suitable for 3D models, leading to erroneous results. | 3a. Optimize MTT Assay: For MTT assays, ensure complete penetration of the MTT reagent into the 3D tissue and efficient extraction of the formazan product. This may require longer incubation times or mechanical homogenization of the tissue. 3b. Use Alternative Assays: Consider alternative viability assays such as lactate dehydrogenase (LDH) release (for membrane integrity) or assays that measure ATP content (e.g., CellTiter-Glo®). | |
| Inconsistent/Variable Results | 1. Variability in 3D Skin Models: There can be significant batch-to-batch variability in commercial 3D skin models. | 1a. Pre-screen Models: If possible, pre-screen a subset of the 3D skin models from a new batch for barrier function (TEWL/TEER) and histology to ensure consistency. 1b. Increase Replicates: Use a sufficient number of replicates for each experimental condition to account for inherent biological variability. |
| 2. Inconsistent Application of Peptide: The amount of formulation applied to the surface of the 3D model may vary between samples. | 2a. Standardize Application: Use a positive displacement pipette to apply a precise volume of the formulation to a defined area on the skin model surface. | |
| 3. Issues with Peptide Quantification: The analytical method for quantifying this compound in the skin model or receptor fluid may not be optimized. | 3a. Validate Analytical Method: Ensure the LC-MS/MS or HPLC method is validated for linearity, accuracy, and precision in the relevant biological matrix (tissue homogenate or receptor fluid). 3b. Use Internal Standards: Incorporate a stable isotope-labeled internal standard of this compound for the most accurate quantification. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on oligopeptides with similar properties to this compound. This data can serve as a reference for designing experiments and interpreting results.
Table 1: Efficacy of a Similar Oligopeptide (Oligopeptide-20) in a Clinical Study
| Parameter | Treatment Duration | Improvement | p-value |
| Average Number and Width of Wrinkles | 2 months | 11.7% | < 0.05 |
| Cyclic Average Roughness | 2 months | 12.2% | < 0.005 |
| Transepidermal Water Loss (TEWL) | 2 months | No significant change | - |
Data adapted from a study on Oligopeptide-20, a peptide with similar characteristics to this compound.
Table 2: In Vitro Effects of this compound on Fibroblasts
| Parameter | Treatment Duration | Fold Increase (vs. Control) |
| Hyaluronic Acid Expression | 72 hours | 3-fold |
| Elastin Expression | 72 hours | 1.3-fold |
| Epidermal Growth Factor (EGF) Concentration | 72 hours | Increased |
This data is based on in vitro studies on fibroblast cell cultures.
Experimental Protocols
Protocol for In Vitro Skin Permeation using a Franz Diffusion Cell
This protocol outlines the procedure for assessing the penetration of this compound through a 3D skin model.
Materials:
-
3D reconstructed human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)
-
Franz diffusion cells
-
Receptor solution (e.g., Phosphate Buffered Saline with 0.01% sodium azide and protease inhibitors)
-
This compound formulation
-
Positive displacement pipette
-
HPLC or LC-MS/MS system
Procedure:
-
Equilibrate the RHE models according to the manufacturer's instructions.
-
Assemble the Franz diffusion cells, mounting the RHE model between the donor and receptor chambers with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the model.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a precise amount of the this compound formulation to the surface of the RHE model in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from the receptor chamber for analysis.
-
After the final time point, dismantle the apparatus. Extract the peptide remaining on the surface of the model and within the model itself through homogenization and solvent extraction.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound on 3D skin models.
Materials:
-
3D RHE models
-
This compound formulation at various concentrations
-
Positive control (e.g., Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS or vehicle)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent for formazan extraction
-
Plate reader
Procedure:
-
Equilibrate the RHE models in assay medium.
-
Topically apply the this compound formulations at different concentrations, as well as the positive and negative controls, to the surface of the RHE models.
-
Incubate for a specified period (e.g., 24 hours).
-
After incubation, wash the models with PBS to remove any remaining test substance.
-
Transfer the models to a new plate containing MTT solution and incubate for approximately 3 hours.
-
After incubation, remove the MTT solution and extract the formazan crystals by submerging the models in a suitable solvent (e.g., isopropanol) and shaking for at least 2 hours.
-
Measure the absorbance of the extracted formazan solution using a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
Visualizations
Signaling Pathway of this compound
References
- 1. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of synthetic Oligopeptide-24
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the lot-to-lot variability of synthetic Oligopeptide-24.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CG-EDP3, is a synthetic 13-amino acid biomimetic peptide.[1][2] Its primary function is to stimulate skin cell proliferation by up-regulating the expression of Epidermal Growth Factor (EGF).[3][4] This up-regulation leads to increased fibroblast activity and the subsequent enhanced production of extracellular matrix components like hyaluronic acid and elastin, which are crucial for maintaining skin elasticity and hydration.[3]
Q2: We are observing inconsistent results in our cell proliferation assays between different lots of this compound. What are the potential causes?
Lot-to-lot variability in synthetic peptides is a common issue that can stem from several factors during synthesis and purification. Key causes include:
-
Purity Differences: The percentage of the correct full-length peptide can vary. Impurities may include truncated or deletion sequences that can interfere with biological activity.
-
Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in purification and can remain as a counter-ion. Residual TFA can sometimes affect cellular assays.
-
Peptide Modifications: Oxidation of certain amino acids (like methionine) or deamidation can occur during synthesis or storage, altering the peptide's structure and function.
-
Aggregation: Peptides can aggregate, reducing their effective concentration and activity. Solubility can be a significant factor here.
-
Water Content: Lyophilized peptides can absorb moisture, altering the actual peptide concentration by weight.
Q3: How can we qualify a new lot of this compound to ensure consistency with our previous experiments?
It is crucial to perform a series of quality control checks on each new lot. We recommend the following:
-
Analytical Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and identify the primary sequence.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
-
Functional Assay:
-
Perform a dose-response cell proliferation assay to determine the EC50 (half-maximal effective concentration) of the new lot and compare it to the previously qualified lot.
-
Q4: What are the best practices for storing and handling this compound to minimize degradation and variability?
Proper storage is critical for maintaining peptide integrity.
-
Storage: Lyophilized this compound should be stored at -20°C or colder in a desiccated environment.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). For long-term storage of the solution, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
-
Solution Storage: Store peptide solutions at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage conditions were maintained. If in doubt, use a fresh vial from a new lot and compare results. |
| Incorrect Peptide Concentration | Verify calculations for reconstitution. Consider quantifying the peptide concentration of the stock solution using a method like Amino Acid Analysis for precise measurement. |
| Peptide Aggregation/Insolubility | Test the solubility of the peptide in the assay medium. Sonication may help in dissolving aggregates. Consider using a different solvent for the initial stock solution (e.g., DMSO), ensuring the final concentration in the assay does not affect the cells. |
| Cellular Health | Ensure cells are healthy, within a low passage number, and free from contamination. Run a positive control to confirm the cells are responsive. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved before adding it to the assay. Vortex the stock solution thoroughly. |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on scientific studies of this compound.
Table 1: Biological Activity of this compound in Fibroblast Cells
| Parameter | Fold Increase (this compound vs. Control) | Experimental Conditions |
| Hyaluronic Acid Expression | 3-fold | Dose-dependent increase observed in fibroblast cells. |
| Elastin Expression | 1.3-fold | Dose-dependent increase observed in fibroblast cells. |
| EGF Concentration | Significantly Increased | Measured in fibroblast cells after 72 hours of treatment in serum-free culture. |
Table 2: Recommended Quality Control Specifications for this compound
| Analytical Method | Parameter | Recommended Specification |
| RP-HPLC | Purity | ≥ 95% |
| Mass Spectrometry | Molecular Weight | Conforms to the theoretical mass |
| Amino Acid Analysis | Peptide Content | Report value (typically 70-90%) |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Reconstitute lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas to determine the percentage purity.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
-
System: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (for ESI-MS): Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution) to approximately 10-20 µM in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: Deconvolute the resulting spectrum (if multiply charged ions are observed with ESI) to determine the molecular mass of the peptide. Compare the observed mass with the theoretical mass of this compound.
Protocol 3: Cell Proliferation Assay (MTS/CCK-8)
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, aspirate the growth medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (serum-free medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Visualizations
Signaling Pathways
This compound upregulates the expression of Epidermal Growth Factor (EGF). EGF then binds to the EGF Receptor (EGFR), initiating downstream signaling cascades that promote cell proliferation and survival. The two major pathways activated are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.
References
Technical Support Center: Overcoming Poor Signal in Oligopeptide-24 Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal in Oligopeptide-24 Western blotting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent signal for this compound in a Western blot?
A weak or no signal for this compound can stem from several factors. Key reasons include suboptimal antibody concentrations, issues with the antigen such as low expression or degradation, and inefficient protein transfer, which is particularly critical for a small peptide like this compound.[1][2][3] Other contributing factors can be improper sample preparation, expired reagents, or inadequate exposure times during signal detection.[4][5]
Q2: How can I optimize the primary and secondary antibody concentrations for this compound detection?
Effective antibody concentration is crucial for a strong signal. It is recommended to perform a titration to determine the optimal dilution for both primary and secondary antibodies. Start with the manufacturer's recommended dilution and prepare a series of dilutions to test. If the signal is weak, consider increasing the antibody concentration or extending the incubation time, for instance, overnight at 4°C. A dot blot can also be a quick method to check antibody activity.
Q3: My background is high, which might be masking the this compound signal. What can I do?
High background can obscure a weak signal. To reduce background, ensure that the blocking step is adequate. You can try different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, and optimize the blocking time. Increasing the number and duration of washes between antibody incubation steps can also help to remove non-specific binding. Additionally, ensure that the concentrations of your primary and secondary antibodies are not too high, as this can contribute to background noise.
Q4: I am not observing a band at the expected molecular weight for this compound. What are the potential reasons?
Several factors could lead to the absence of a band at the expected size. Given that this compound is a small peptide, it may have passed through the membrane during transfer. Using a membrane with a smaller pore size (e.g., 0.2 µm) can help to retain small proteins. It is also possible that the protein has degraded; therefore, always use protease inhibitors during sample preparation. Another possibility is that the protein of interest is not expressed in the cell or tissue type being analyzed. Including a positive control is essential to verify that the protocol and reagents are working correctly.
Troubleshooting Guides
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Consider enriching the sample for this compound through immunoprecipitation. |
| Inefficient Protein Transfer | For small peptides like this compound, use a membrane with a smaller pore size (0.2 µm). Optimize the transfer time and voltage; shorter transfer times may be necessary to prevent small peptides from passing through the membrane. Adding methanol (up to 20%) to the transfer buffer can improve the retention of small proteins on PVDF membranes. |
| Suboptimal Antibody Concentration | Perform a titration experiment to find the optimal dilution for your primary and secondary antibodies. If the signal remains weak, try increasing the antibody concentration or extending the incubation period (e.g., overnight at 4°C). |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Test the antibody's activity using a dot blot with a positive control. |
| Protein Degradation | Always add protease inhibitors to your lysis buffer during sample preparation. |
| Inadequate Detection | Ensure your detection reagents (e.g., ECL substrate) have not expired and are sufficiently sensitive. Optimize the exposure time; a weak signal may require a longer exposure. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination that can lead to high background. |
| Membrane Dried Out | Ensure the membrane does not dry out at any point during the blotting process. |
Experimental Protocols
Tris-Tricine SDS-PAGE for Small Peptides
For optimal resolution of small peptides like this compound, a Tris-Tricine gel system is recommended over the standard Tris-Glycine system.
1. Gel Preparation:
-
Prepare separating and stacking gels using a Tris-Tricine buffer system. A higher percentage acrylamide gel (e.g., 15-20%) is often beneficial for resolving small peptides.
2. Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Mix the protein sample with an equal volume of 2x Tris-Tricine SDS sample buffer.
-
Heat the samples at 70°C for 10 minutes. Avoid boiling, as this can cause aggregation of some proteins.
3. Electrophoresis:
-
Load 20-50 µg of total protein per well.
-
Run the gel in Tris-Tricine-SDS running buffer.
Protein Transfer
1. Membrane Selection:
-
Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size to ensure retention of this compound.
2. Transfer Buffer:
-
Prepare a transfer buffer containing 20% methanol for PVDF membranes to enhance protein binding.
3. Transfer:
-
Perform a semi-dry or wet transfer. For wet transfer, a common condition is 100V for 30-60 minutes, but this should be optimized. Shorter transfer times are often better for small peptides to prevent "blow-through".
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
Immunodetection
1. Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
2. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer. The optimal dilution should be determined empirically, but a starting point is often 1:500 to 1:2000.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
3. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000 to 1:10,000), for 1 hour at room temperature.
5. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Putative signaling pathway of this compound.
References
dealing with peptide adsorption to labware in Oligopeptide-24 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of peptide adsorption to labware during Oligopeptide-24 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic 13-amino acid biomimetic peptide.[1][2] Its sequence is Cys-Met-Tyr-Ile-Glu-Gly-Gly-Gly-Gly-Arg-Gly-Asp-Gly.[3][4] Based on its amino acid composition, we can estimate its key physicochemical properties:
-
Estimated Isoelectric Point (pI): Approximately 4.0 - 4.5. This acidic pI means the peptide will carry a net negative charge at neutral pH.
-
Estimated Grand Average of Hydropathy (GRAVY) Score: Approximately -0.5 to -0.8. This score suggests that this compound is a slightly hydrophilic peptide.
Understanding these properties is crucial for selecting appropriate solvents and labware to minimize adsorption.
Q2: Why is my this compound solution losing concentration over time?
A2: Loss of peptide concentration is often due to nonspecific binding or adsorption to labware surfaces. Peptides, especially at low concentrations, can adhere to glass and plastic surfaces through hydrophobic and electrostatic interactions.[5] This can lead to inaccurate experimental results.
Q3: What type of labware is best for working with this compound?
A3: Low-adsorption labware is highly recommended. Untreated glass surfaces can carry a negative charge and may repel the negatively charged this compound at neutral pH, but hydrophobic interactions can still occur. Standard polypropylene can also be problematic for some peptides. Specially treated low-binding plastics are often the best choice.
Q4: How can I prevent this compound from adsorbing to my pipette tips?
A4: Use low-retention pipette tips. Additionally, pre-wetting the tip with the sample solvent before aspirating the peptide solution can help to saturate the binding sites on the tip surface, reducing the amount of peptide that adheres during transfer.
Q5: Can the pH of my buffer affect the adsorption of this compound?
A5: Yes, pH is a critical factor. Since this compound has an acidic pI, it will be negatively charged at a neutral pH (e.g., pH 7.4). This charge can influence its interaction with charged surfaces. It is generally advisable to work with peptides at a pH that is at least one unit away from their pI to ensure they are fully charged and more soluble.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Loss of active peptide due to adsorption to multi-well plates.
-
Troubleshooting Steps:
-
Quantify Peptide Loss: Before and after incubation in the assay plate (without cells), measure the concentration of this compound in your media. A significant drop indicates adsorption.
-
Switch to Low-Binding Plates: Use commercially available low-protein-binding plates.
-
Pre-condition the Plate: Incubate the wells with a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant, then wash before adding the peptide solution.
-
Problem: Low recovery of this compound after sample preparation for LC-MS analysis.
-
Possible Cause: Adsorption to vials, caps, and pipette tips during sample handling.
-
Troubleshooting Steps:
-
Use Low-Adsorption Vials: Switch to vials made of polypropylene or those with a silanized or polymeric coating.
-
Optimize Sample Solvent: The addition of a small percentage of an organic solvent like acetonitrile can reduce hydrophobic interactions.
-
Consider a Carrier Protein: If compatible with your analysis, adding a small amount of a carrier protein like BSA can block nonspecific binding sites on labware surfaces.
-
Quantitative Data on Peptide Adsorption (General Examples)
| Labware Material | Peptide Type | Peptide Concentration | % Recovery (Approx.) | Reference |
| Standard Polypropylene | Hydrophobic Peptides | Low (ng/mL) | <10% | |
| Silanized Glass | Cationic Peptides | 1 µM | 10-20% | |
| Low-Binding Polypropylene | Cationic Peptides | 1 µM | >90% |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Based on its acidic pI, a slightly basic buffer is recommended for initial solubilization. Add a small amount of a sterile, basic buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0) to the vial to create a concentrated stock solution.
-
Vortex gently to dissolve the peptide. If solubility is an issue, sonication can be used.
-
Once dissolved, this stock solution can be slowly diluted into your desired aqueous buffer (e.g., PBS) with constant stirring.
Protocol 2: Surface Passivation of Glassware
This protocol can be used to reduce the adsorption of peptides to glass surfaces when specialized low-binding labware is not available.
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water.
-
Silanization (in a fume hood):
-
Prepare a 2% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in a hydrophobic solvent (e.g., heptane).
-
Immerse the clean, dry glassware in this solution for 5-10 minutes.
-
Rinse the glassware with the solvent (heptane), followed by methanol, and finally with deionized water.
-
Dry the glassware in an oven at 100°C for at least one hour before use.
-
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for peptide adsorption issues.
Caption: Simplified EGFR signaling pathway activated by this compound.
References
- 1. This compound | CG-EDP3; former Oligopeptide-23 | Cosmetic Ingredients Guide [ci.guide]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]
ensuring sterility and preventing contamination of Oligopeptide-24 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the sterility and preventing contamination of Oligopeptide-24 solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized this compound to ensure sterility?
A1: To reconstitute lyophilized this compound, it is crucial to use a sterile solvent and aseptic techniques.[1][2] A common and recommended solvent is sterile bacteriostatic water or a sterile buffer appropriate for your experimental setup.[3] The entire procedure should be performed in a laminar flow hood or a sterile biosafety cabinet to minimize the risk of microbial contamination.[4]
Q2: What are the optimal storage conditions for this compound solutions to maintain sterility and stability?
A2: For long-term storage, it is recommended to store this compound solutions at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[5] It is crucial to aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide and increase the risk of contamination. Always ensure the vials are sealed tightly to prevent moisture uptake.
Q3: Can I sterilize my this compound solution if I suspect contamination?
A3: Attempting to sterilize a contaminated peptide solution is generally not recommended for routine work, as it may compromise the peptide's integrity. However, if the solution is irreplaceable, sterile filtration using a 0.22 µm syringe filter is the preferred method. This method can remove most bacteria but will not eliminate smaller contaminants like viruses or endotoxins. Autoclaving is generally not suitable for peptides as the high heat can cause degradation. Gamma irradiation can also alter peptide structure and activity.
Q4: How can I test the sterility of my this compound solution before using it in a critical experiment?
A4: Sterility testing is essential for critical applications such as cell-based assays. The two primary methods are direct inoculation and membrane filtration. In direct inoculation, a small volume of the peptide solution is added to culture media and incubated to observe for microbial growth. Membrane filtration involves filtering the solution through a sterile membrane, which is then cultured.
Troubleshooting Guide
This guide addresses specific issues you might encounter while working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected turbidity or color change in the this compound solution. | Microbial (bacterial or fungal) contamination. | - Immediately discard the contaminated solution to prevent cross-contamination of other reagents and cultures.- Decontaminate the work area and all equipment thoroughly.- Review your aseptic technique to identify and rectify any potential breaches in sterility. |
| Inconsistent or unexpected results in cell culture experiments. | - Mycoplasma contamination: This is a common and often undetected contaminant that can alter cell behavior.- Endotoxin contamination: Endotoxins from gram-negative bacteria can trigger an immune response in cells, even at low concentrations.- Peptide degradation: Improper storage or handling can lead to loss of peptide activity. | - Regularly test your cell cultures and peptide solutions for mycoplasma using PCR-based or other detection kits.- Use endotoxin-free water and reagents for reconstitution. Consider testing your peptide solution for endotoxin levels.- Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Reduced peptide concentration after sterile filtration. | Peptide adsorption to the filter membrane: Some peptides can bind to certain types of filter materials, leading to a loss of product. | - Use a syringe filter with a low protein-binding membrane, such as Polyethersulfone (PES).- Use the smallest possible filter size for your volume to minimize the surface area for adsorption and reduce the hold-up volume. For example, a 4mm filter retains approximately 0.07ml, while a 13mm filter can retain around 0.28ml.- Consider pre-wetting the filter with the sterile solvent to saturate non-specific binding sites, although this may not be suitable for all applications. |
| Visible particulates in the reconstituted solution. | - Incomplete dissolution: The peptide may not have fully dissolved in the chosen solvent.- Particulate contamination: Dust or fibers may have been introduced during handling. | - Gently vortex or sonicate the solution to aid dissolution. Ensure you are using a recommended solvent.- If particulates persist, perform sterile filtration using a 0.22 µm syringe filter to remove them before use. |
Experimental Protocols
Protocol 1: Sterile Reconstitution of Lyophilized this compound
Objective: To reconstitute lyophilized this compound powder into a sterile stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile bacteriostatic water or other sterile solvent
-
Sterile syringes and needles (or sterile pipette and tips)
-
70% ethanol
-
Laminar flow hood or biosafety cabinet
-
Sterile, empty vials for aliquoting
Methodology:
-
Bring the lyophilized this compound vial and the sterile solvent to room temperature.
-
Thoroughly disinfect the work surface of the laminar flow hood with 70% ethanol.
-
Wipe the rubber stoppers of the peptide vial and the solvent vial with 70% ethanol.
-
Using a sterile syringe, carefully draw up the desired volume of sterile solvent.
-
Slowly inject the solvent into the this compound vial, aiming the stream against the side of the vial to avoid foaming.
-
Gently swirl or roll the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Once dissolved, use a sterile syringe or pipette to transfer the solution into smaller, sterile, single-use vials (aliquots).
-
Label each aliquot with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Sterility Testing by Direct Inoculation
Objective: To determine if an this compound solution is free from viable aerobic and anaerobic microorganisms.
Materials:
-
This compound solution to be tested
-
Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria
-
Tryptic Soy Broth (TSB) for aerobic bacteria and fungi
-
Sterile pipettes
-
Incubator
Methodology:
-
Within a sterile environment, transfer a small, representative volume of the this compound solution into a tube of FTM and another into a tube of TSB. The volume of the peptide solution should not exceed 10% of the media volume.
-
As a positive control, inoculate separate tubes of FTM and TSB with known microorganisms.
-
As a negative control, incubate un-inoculated tubes of FTM and TSB.
-
Incubate the FTM tube at 30-35°C and the TSB tube at 20-25°C for a period of 14 days.
-
Visually inspect the tubes for any signs of microbial growth (e.g., turbidity) at regular intervals and at the end of the 14-day period.
-
If the media remains clear, the this compound solution is considered sterile. If turbidity is observed, the solution is contaminated.
Protocol 3: Sterile Filtration of this compound Solution
Objective: To remove microbial contaminants from an this compound solution using a syringe filter.
Materials:
-
This compound solution
-
Sterile syringe
-
Individually wrapped sterile 0.22 µm syringe filter (low protein-binding, e.g., PES)
-
Sterile collection vial
-
70% ethanol
-
Laminar flow hood or biosafety cabinet
Methodology:
-
Perform all steps within a sterile environment.
-
Wipe down all materials with 70% ethanol before introducing them into the sterile workspace.
-
Draw the this compound solution into the sterile syringe.
-
Aseptically open the sterile syringe filter package and attach the filter to the syringe.
-
Carefully uncap the sterile collection vial.
-
Slowly and steadily push the plunger of the syringe to pass the solution through the filter into the sterile collection vial.
-
Once filtration is complete, cap the collection vial.
-
Label the vial appropriately and store it under the recommended conditions.
Visualizations
Caption: Experimental workflow for ensuring the sterility of this compound solutions.
Caption: Logical relationships in troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide: Oligopeptide-24 vs. EGF in Stimulating Fibroblast Migration
For Immediate Release
[City, State] – [Date] – In the dynamic field of regenerative medicine and drug development, the effective migration of fibroblasts is a critical process for wound healing and tissue repair. This guide provides a detailed comparison of the effects of two prominent biomolecules, Oligopeptide-24 and Epidermal Growth Factor (EGF), on fibroblast migration. The following analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic nuances and comparative efficacy of these compounds.
Executive Summary
Epidermal Growth Factor (EGF) is a well-established protein that directly stimulates fibroblast migration through binding to its specific cell surface receptor (EGFR) and activating downstream signaling cascades. In contrast, this compound, a synthetic biomimetic peptide, is reported to indirectly promote fibroblast migration by upregulating the expression of endogenous EGF. This guide will delve into the available data on their respective impacts on fibroblast motility, the signaling pathways they employ, and the experimental protocols used to evaluate their effects.
Quantitative Data on Fibroblast Migration
| Compound | Assay Type | Cell Type | Concentration | Observed Effect |
| EGF | Scratch Wound Healing | Human Dermal Fibroblasts | 10-50 ng/mL | Significant increase in wound closure rate compared to control. |
| Transwell Migration | Human Dermal Fibroblasts | 10-50 ng/mL | Marked increase in the number of migrated cells towards the chemoattractant. | |
| This compound | Scratch Wound Healing / Transwell Migration | Skin Cell Lines | Not Specified | Upregulation of cell growth and migration (qualitative).[1][2] |
Note: The effect of this compound is described as promoting cell migration, but specific quantitative data from standardized assays are not publicly available. Its mechanism suggests that its efficacy would be dependent on the ability of the target fibroblasts to produce and respond to endogenous EGF.
Signaling Pathways
The signaling pathways initiated by EGF are well-characterized. This compound is understood to function by increasing the cellular production of EGF, thereby activating the same downstream pathways.
Epidermal Growth Factor (EGF) Signaling Pathway
EGF initiates its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades that collectively orchestrate cell migration. The primary pathways include:
-
RAS-MAPK Pathway: This pathway is crucial for gene expression changes that promote cell proliferation and the production of proteins involved in cell motility.
-
PI3K-AKT Pathway: This cascade is central to cell survival, growth, and the regulation of the actin cytoskeleton, which is essential for cell movement.
-
PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, both of which are involved in cell migration.
This compound Mechanism of Action
This compound is a synthetic peptide that has been shown to upregulate the expression of EGF in fibroblast cells.[1][2] This increase in endogenous EGF then leads to the activation of the EGFR signaling pathway as described above, ultimately promoting fibroblast migration and proliferation. Additionally, this compound has been reported to increase the expression of extracellular matrix components such as hyaluronic acid and elastin in fibroblasts.[1]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to assess fibroblast migration.
In Vitro Scratch Wound Healing Assay
This assay models cell migration in two dimensions and is useful for assessing the rate of collective cell migration to close a "wound."
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Standard cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Test compounds (EGF, this compound)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours. This helps to synchronize the cells and reduce the influence of serum-derived growth factors.
-
Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the test compounds (e.g., EGF at 10-50 ng/mL, or various concentrations of this compound) or a vehicle control to the respective wells.
-
Image Acquisition: Immediately after treatment (0 hours), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch in the same position for each well.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Initial Area - Area at Time X) / Initial Area) * 100
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells, where they migrate through a porous membrane towards a chemoattractant.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Standard cell culture medium with 10% FBS
-
Serum-free medium
-
Test compounds (EGF, this compound)
-
PBS
-
Transwell inserts (typically with 8 µm pores for fibroblasts) for 24-well plates
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Preparation of Chemoattractant: Add serum-free medium containing the chemoattractant (e.g., EGF at 10-50 ng/mL, or various concentrations of this compound) to the lower chamber of the 24-well plate. A control well should contain serum-free medium without any chemoattractant.
-
Cell Preparation: Harvest HDFs and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration but not proliferation (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining: Fix the cells on the underside of the membrane with a suitable fixative (e.g., methanol or paraformaldehyde). Then, stain the migrated cells with a dye such as Crystal Violet or DAPI.
-
Image Acquisition and Quantification: After washing and drying, image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
References
A Comparative Analysis of Oligopeptide-24 and Palmitoyl Pentapeptide-4 on Collagen Induction
For Immediate Release
In the landscape of cosmetic and therapeutic peptide development, Oligopeptide-24 and Palmitoyl Pentapeptide-4 have emerged as significant molecules for their roles in modulating the skin's extracellular matrix (ECM). This guide provides an objective comparison of their performance in collagen induction, supported by experimental data, for researchers, scientists, and drug development professionals. The analysis focuses on their distinct mechanisms of action, in vitro efficacy in stimulating ECM components, and clinical outcomes.
Executive Summary
Palmitoyl Pentapeptide-4, a well-researched matrikine, directly stimulates the synthesis of collagen and other ECM proteins by mimicking a fragment of pro-collagen I. Its efficacy in increasing collagen gene expression and reducing clinical signs of aging is supported by multiple in vitro and in vivo studies.
This compound operates through a different signaling pathway, acting as a biomimetic of Epidermal Growth Factor (EGF). Its primary documented effects are the upregulation of fibroblast activity, leading to a significant increase in elastin and hyaluronic acid synthesis, with secondary implications for collagen renewal.
While both peptides contribute to ECM integrity, Palmitoyl Pentapeptide-4 has more direct and quantitatively documented evidence for collagen induction. This compound's primary strengths lie in enhancing skin elasticity and hydration through elastin and hyaluronic acid synthesis.
Mechanism of Action
The two peptides induce collagen synthesis through fundamentally different signaling pathways.
This compound (CG-EDP3): This 13-amino acid synthetic peptide functions by up-regulating the expression of Epidermal Growth Factor (EGF). EGF binds to its receptor (EGFR) on the surface of fibroblasts, initiating a signaling cascade that stimulates cell proliferation and the synthesis of key ECM components, notably elastin and hyaluronic acid, and supports the renewal of collagen fibers.
Palmitoyl Pentapeptide-4 (Pal-KTTKS / Matrixyl®): This synthetic pentapeptide is a fragment of the pro-collagen type I molecule, making it a "matrikine"—a messenger peptide that regulates cell activity. The addition of a palmitoyl group enhances its lipophilicity and skin penetration. Pal-KTTKS signals fibroblasts to increase the production of collagen (types I, III, and IV), fibronectin, and glycosaminoglycans.[1][2][3][4] This action is believed to be part of a natural feedback loop in dermal repair.[4]
Quantitative Data Presentation
Direct head-to-head comparative studies are not available in the reviewed literature. The following tables summarize quantitative data from separate in vitro and in vivo studies.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Parameter Measured | Cell Type | Result | Source |
|---|---|---|---|
| Elastin Synthesis | Human Dermal Fibroblasts | ▲ 1.3-fold increase (dose-dependent) | (from initial search) |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | ▲ 3-fold increase (dose-dependent) | (from initial search) |
| Fibroblast Proliferation | Human Mesenchymal Stem Cells | ▲ Significant increase at 10 ng/mL | |
Table 2: Summary of In Vitro Efficacy Data for Palmitoyl Pentapeptide-4
| Parameter Measured | Cell Type | Result | Source |
|---|---|---|---|
| COL1A1 mRNA Expression | Human Dermal Fibroblasts | ▲ 1.5-fold increase vs. control at 24h | |
| Collagen I & III Synthesis | Human Dermal Fibroblasts | Stimulates production |
| Fibronectin Synthesis | Human Dermal Fibroblasts | Stimulates production | |
Table 3: Summary of Clinical (In Vivo) Efficacy Data for Palmitoyl Pentapeptide-4
| Study Duration | Concentration | Parameter Measured | Result | Source |
|---|---|---|---|---|
| 8 Weeks | 7% | Periorbital Wrinkle Depth (Visioscan) | ▼ Significant decrease vs. placebo | |
| 28 Days | 0.005% | Crow's Feet Fold Depth | ▼ 18% decrease | |
| 28 Days | 0.005% | Crow's Feet Fold Thickness | ▼ 37% decrease | |
| 12 Weeks | 3 ppm | Fine Lines/Wrinkles (Grader Analysis) | ▲ Significant improvement vs. placebo | |
| 56 Days | Not specified | Max Wrinkle Depth & Volume | ▼ Significant decrease vs. placebo |
| 56 Days | Not specified | Collagen Index | ▲ Significant increase vs. placebo | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for the key assays used to generate the data cited.
Protocol 1: Gene Expression Analysis via RT-qPCR
This method is used to quantify the expression of specific messenger RNA (mRNA), such as that for COL1A1 (Collagen Type I Alpha 1 chain), providing insight into the rate of gene transcription.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic Effects of Injectable Platelet-Rich Fibrin and Bioactive Peptides on Dermal Fibroblast Viability and Extracellular Matrix Gene Expression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]
A Comparative Analysis of Oligopeptide-24 and TGF-beta on Extracellular Matrix Production
For Immediate Release
A Head-to-Head Comparison: Unraveling the Impact of Oligopeptide-24 and TGF-beta on Extracellular Matrix Synthesis
[City, State] – [Date] – In the intricate world of cellular biology and tissue regeneration, the synthesis of the extracellular matrix (ECM) stands as a cornerstone process. Two molecules, the well-established Transforming Growth Factor-beta (TGF-beta) and the synthetic this compound, have garnered significant attention for their roles in modulating ECM production. This guide provides a comprehensive comparative analysis of their effects, supported by experimental data, for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. TGF-beta in ECM Production
| Feature | This compound | TGF-beta |
| Primary Mechanism | Upregulation of Epidermal Growth Factor (EGF) | Direct binding to TGF-beta receptors (TβRI/TβRII) |
| Key Signaling Pathway | EGF Receptor (EGFR) pathway | Smad-dependent and Smad-independent pathways |
| Effect on Collagen | Indirectly suggested to support collagen synthesis | Potent stimulator (2 to 5-fold increase)[1][2] |
| Effect on Fibronectin | Positive regulation | Potent stimulator (up to 5-8 fold increase in mRNA)[1] |
| Effect on Elastin | Upregulation (1.3-fold increase) | Less pronounced effect compared to collagen and fibronectin |
| Effect on Hyaluronic Acid | Upregulation (3-fold increase) | Can stimulate synthesis |
Deep Dive: Mechanism of Action and Signaling Pathways
This compound: An Indirect Modulator via EGF Receptor Activation
This compound, a synthetic peptide, is understood to exert its influence on ECM production primarily through an indirect mechanism involving the upregulation of Epidermal Growth Factor (EGF). By increasing the availability of EGF, this compound triggers the EGF receptor (EGFR) signaling cascade. This pathway is known to play a role in cell proliferation, differentiation, and survival, and can subsequently influence the expression of various ECM components.
TGF-beta: A Direct and Potent Inducer of ECM Synthesis
Transforming Growth Factor-beta (TGF-beta) is a potent cytokine that directly initiates a signaling cascade leading to robust ECM production. It binds to a complex of transmembrane receptors, specifically TGF-beta type I (TβRI) and type II (TβRII) receptors. This binding event leads to the phosphorylation and activation of downstream signaling molecules called Smads. The activated Smad complexes then translocate to the nucleus and act as transcription factors, directly upregulating the genes for key ECM proteins like collagen and fibronectin. TGF-beta can also activate Smad-independent pathways, such as MAP kinase pathways, which further contribute to its complex effects on cellular function.
Quantitative Comparison of ECM Component Upregulation
The following table summarizes the quantitative effects of this compound and TGF-beta on the production of key ECM components by fibroblasts, as reported in various in vitro studies.
| ECM Component | This compound | TGF-beta |
| Collagen Type I | Not directly quantified, but suggested to support synthesis. | 2 to 5-fold increase in protein synthesis. 2 to 3-fold increase in mRNA levels. |
| Fibronectin | Positive regulation of expression. | 3 to 5-fold increase in protein synthesis. 5 to 8-fold increase in mRNA levels. |
| Elastin | 1.3-fold increase in expression. | Minor stimulatory effect reported. |
| Hyaluronic Acid | 3-fold increase in expression. | Can stimulate synthesis, but effect varies. |
Experimental Workflow and Methodologies
The data presented in this guide are derived from a variety of in vitro assays designed to quantify changes in ECM production at both the protein and gene expression levels. A typical experimental workflow is depicted below.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Line: Primary human dermal fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere and reach a desired confluency (typically 70-80%).
-
The culture medium is then replaced with a low-serum or serum-free medium for a period of serum starvation (e.g., 24 hours) to synchronize the cells.
-
Following starvation, cells are treated with varying concentrations of this compound or TGF-beta in fresh low-serum or serum-free medium. Control cells receive the vehicle alone.
3. Western Blot for Collagen Type I
-
Sample Preparation: After treatment, the cell culture supernatant is collected. Adherent cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Collagen Type I. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
4. ELISA for Fibronectin
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
Assay Procedure: A commercial ELISA kit for human fibronectin is used. Briefly, the supernatant samples and standards are added to a microplate pre-coated with a capture antibody for fibronectin.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength. The concentration of fibronectin in the samples is determined by comparison to the standard curve.
5. Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for real-time PCR using specific primers for the target genes (e.g., COL1A1 for Collagen Type I, FN1 for Fibronectin) and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
Both this compound and TGF-beta demonstrate the ability to stimulate the production of key extracellular matrix components, albeit through different mechanisms and with varying potencies. TGF-beta acts as a direct and powerful inducer of collagen and fibronectin synthesis, making it a crucial player in tissue repair and fibrosis. This compound, on the other hand, appears to exert its effects more broadly, influencing the expression of elastin and hyaluronic acid in addition to fibronectin, likely through the upregulation of EGF.
This comparative analysis provides a foundational understanding for researchers and drug development professionals exploring therapeutic strategies for tissue regeneration and anti-aging. The choice between targeting the TGF-beta pathway or utilizing peptides like this compound will depend on the specific desired outcome, whether it be potent collagen induction for wound healing or a more balanced modulation of the ECM for cosmetic applications. Further head-to-head studies with standardized protocols are warranted to more definitively delineate the comparative efficacy of these two molecules.
References
- 1. Transforming growth factor beta (TGF beta) causes a persistent increase in steady-state amounts of type I and type III collagen and fibronectin mRNAs in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of Oligopeptide-24: A Comparative Guide to Knockdown Studies for Target Engagement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oligopeptide-24 with alternative compounds, supported by experimental data. It further outlines a detailed knockdown study protocol to definitively confirm the target engagement of this compound, a critical step in validating its mechanism of action.
This compound, a synthetic biomimetic peptide also known as CG-EDP3, has garnered significant interest in the field of dermatology and cosmetic science for its anti-aging properties. It is widely reported to stimulate skin cell proliferation and the production of extracellular matrix proteins like collagen and elastin by up-regulating the expression of Epidermal Growth Factor (EGF).[1][2] While the downstream effects are documented, direct confirmation of its molecular target remains a key area of investigation. This guide explores the prevailing hypothesis of this compound's engagement with the Epidermal Growth Factor Receptor (EGFR) and presents a robust experimental framework using knockdown studies to validate this interaction.
Performance Comparison: this compound and Alternatives
To provide a clear perspective on the efficacy of this compound, the following table summarizes its performance in comparison to other well-known anti-aging peptides, Argireline and Matrixyl. The data is collated from various in vitro and in vivo studies.
| Feature | This compound (CG-EDP3) | Argireline (Acetyl Hexapeptide-8) | Matrixyl (Palmitoyl Pentapeptide-4) |
| Primary Mechanism of Action | Upregulation of Epidermal Growth Factor (EGF) expression, leading to increased collagen and elastin synthesis.[1][2] | Inhibits the formation of the SNARE complex, reducing neurotransmitter release and muscle contraction.[3] | Stimulates the synthesis of collagen and fibronectin by mimicking fragments of pro-collagen I. |
| Reported Cellular Effects | Increased fibroblast proliferation, enhanced collagen and elastin production. | Relaxation of facial muscles, reduction of expression wrinkles. | Increased production of collagen I, IV, and fibronectin. |
| Clinical Observations | Improvement in skin texture, reduction in fine lines and wrinkles. | Reduction in the depth of wrinkles, particularly around the eyes and forehead. | Significant improvement in the appearance of facial wrinkles. |
| Target Pathway | Presumed to be the EGFR signaling pathway. | Neuromuscular junction signaling. | TGF-β signaling pathway, leading to matrix protein synthesis. |
Confirming Target Engagement: A Proposed Knockdown Study
To definitively establish that the effects of this compound are mediated through the Epidermal Growth Factor Receptor (EGFR), a targeted knockdown study using small interfering RNA (siRNA) is proposed. This experiment will assess whether reducing the expression of EGFR in skin cells diminishes the peptide's ability to stimulate the production of key extracellular matrix proteins.
Experimental Protocol: siRNA-mediated Knockdown of EGFR in Human Dermal Fibroblasts
1. Cell Culture:
-
Human dermal fibroblasts (HDFs) will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. siRNA Transfection:
-
HDFs will be seeded in 6-well plates and allowed to reach 60-80% confluency.
-
Cells will be transfected with either a validated siRNA targeting EGFR (siEGFR) or a non-targeting control siRNA (siControl) using a suitable transfection reagent according to the manufacturer's protocol.
-
The transfection efficiency will be monitored using a fluorescently labeled control siRNA.
3. This compound Treatment:
-
24 hours post-transfection, the media will be replaced with serum-free DMEM.
-
Cells will be treated with this compound at a predetermined optimal concentration (e.g., 10 µM).
-
Control wells will receive the vehicle (serum-free DMEM) only.
4. Quantitative Real-Time PCR (qRT-PCR):
-
After 48 hours of treatment, total RNA will be extracted from the cells.
-
cDNA will be synthesized, and qRT-PCR will be performed to quantify the mRNA expression levels of COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).
-
Gene expression will be normalized to a housekeeping gene (e.g., GAPDH).
5. Western Blot Analysis:
-
After 72 hours of treatment, total protein will be extracted from the cells.
-
Western blot analysis will be performed to determine the protein levels of Collagen Type I and Elastin.
-
β-actin will be used as a loading control.
-
Successful knockdown of EGFR will be confirmed by probing for EGFR protein.
6. Statistical Analysis:
-
All experiments will be performed in triplicate.
-
Data will be analyzed using a two-way ANOVA with post-hoc tests to determine statistical significance (p < 0.05).
Expected Outcomes
The expected results of this knockdown study are summarized in the table below:
| Treatment Group | EGFR mRNA Expression | COL1A1 mRNA Expression | ELN mRNA Expression | Collagen I Protein Level | Elastin Protein Level |
| siControl + Vehicle | Normal | Baseline | Baseline | Baseline | Baseline |
| siControl + this compound | Normal | Increased | Increased | Increased | Increased |
| siEGFR + Vehicle | Significantly Reduced | Baseline | Baseline | Baseline | Baseline |
| siEGFR + this compound | Significantly Reduced | No significant increase | No significant increase | No significant increase | No significant increase |
A significant reduction in the this compound-induced upregulation of collagen and elastin in the siEGFR-treated cells compared to the siControl-treated cells would provide strong evidence for the direct engagement of this compound with the EGFR signaling pathway.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound via EGFR activation.
Caption: Experimental workflow for the proposed EGFR knockdown study.
Conclusion
While this compound shows considerable promise as an anti-aging ingredient, rigorous validation of its molecular target is essential for its continued development and application in research and clinical settings. The proposed knockdown study provides a clear and robust methodology to confirm the engagement of this compound with the EGFR signaling pathway. The successful validation of this target will not only solidify our understanding of this peptide's mechanism of action but also pave the way for the development of more targeted and effective dermatological treatments.
References
A Head-to-Head Comparison of Oligopeptide-24 and Other Key Growth Factors in Skin Regeneration
For Immediate Release
[City, State] – [Date] – In the dynamic field of cellular regeneration and dermatological science, the quest for potent and reliable bioactive agents is perpetual. A comprehensive comparative analysis of Oligopeptide-24 against established growth factors—Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β)—reveals distinct mechanisms and efficacy profiles in promoting skin rejuvenation. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their respective impacts on cell proliferation, collagen synthesis, and wound healing, supported by experimental data and protocols.
Executive Summary
This compound, a synthetic biomimetic peptide, demonstrates a significant capacity to stimulate skin cell proliferation and enhance the extracellular matrix by up-regulating the expression of key proteins. While it functions as an Epidermal Growth Factor (EGF)-like peptide, its performance profile presents unique characteristics when compared directly with naturally occurring growth factors such as EGF, FGF, and TGF-β. This report synthesizes available data to offer a quantitative and qualitative comparison of these molecules across crucial parameters of skin regeneration.
Mechanism of Action: A Comparative Overview
This compound is a 13-amino acid synthetic peptide designed to mimic the action of growth factors. Its primary mechanism involves stimulating the proliferation of epidermal and dermal cells. Notably, it has been shown to up-regulate the expression of Epidermal Growth Factor (EGF), leading to enhanced cell growth and migration. Furthermore, studies indicate that this compound can significantly increase the production of hyaluronic acid and elastin, crucial components for maintaining skin hydration and elasticity.[1]
Epidermal Growth Factor (EGF) is a potent mitogen that plays a critical role in wound healing and tissue repair. It binds to the EGF receptor (EGFR) on the cell surface, triggering a signaling cascade that promotes cell proliferation, differentiation, and migration.[2][3][4][5]
Fibroblast Growth Factor (FGF) comprises a family of growth factors involved in a wide range of biological processes, including angiogenesis, wound healing, and embryonic development. FGFs bind to FGF receptors (FGFRs), initiating downstream signaling pathways that stimulate the proliferation and differentiation of various cell types, including fibroblasts and keratinocytes, which are essential for collagen production and skin repair.
Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that plays a pivotal role in tissue regeneration and fibrosis. It regulates cell proliferation, differentiation, and extracellular matrix (ECM) production. TGF-β is a potent stimulator of collagen synthesis by fibroblasts and also plays a complex role in wound healing, influencing inflammation, cell migration, and tissue remodeling.
Quantitative Performance Data
The following tables summarize the available quantitative data from in vitro studies, providing a comparative look at the efficacy of this compound and other growth factors. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources using similar cell lines and assays for the most objective comparison possible.
| Parameter | This compound | EGF | FGF | TGF-β | Cell Type | Assay |
| Cell Proliferation | Data not directly comparable | Increase in HaCaT cell viability to ~126% of control | Significant increase in HaCaT cell proliferation | Proliferation arrest in HaCaT cells | HaCaT (Keratinocytes) | MTT Assay |
| Collagen Synthesis | Upregulates expression of elastin and hyaluronic acid | Down-regulates type I procollagen expression in dermal fibroblasts; Increases collagen in granulation tissue | Increases collagen production in luteal fibroblasts | 2-3 fold increase in type I and III collagen production | Human Dermal Fibroblasts | Sirius Red Assay / Western Blot |
| Wound Healing (Cell Migration) | Upregulates cell migration | Enhances keratinocyte migration | Key regulator of keratinocyte migration | Enhances keratinocyte migration | Keratinocytes | Scratch Wound Healing Assay |
Note: The lack of directly comparable quantitative data for this compound in standardized cell proliferation and collagen synthesis assays represents a current research gap.
Signaling Pathways
The biological effects of these growth factors are mediated through distinct signaling pathways, which are crucial for understanding their specific cellular responses.
Caption: EGF Signaling Pathway
Caption: FGF Signaling Pathway
Caption: TGF-β Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of growth factors on the proliferation of HaCaT keratinocytes.
Methodology:
-
Cell Seeding: HaCaT cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
Treatment: The culture medium is replaced with a serum-free medium containing the respective growth factors (this compound, EGF, FGF, or TGF-β) at various concentrations. Control wells receive only the serum-free medium.
-
Incubation: Cells are incubated with the treatments for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control.
Collagen Synthesis Assay (Sirius Red Assay)
Objective: To quantify the amount of collagen produced by human dermal fibroblasts in response to treatment with different growth factors.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in 6-well plates until confluent.
-
Treatment: The culture medium is replaced with a serum-free medium containing the test substances (this compound, EGF, FGF, or TGF-β) at specified concentrations. A positive control (e.g., Ascorbic Acid) and a negative control (serum-free medium) are included.
-
Incubation: The cells are incubated for 48-72 hours.
-
Collagen Staining:
-
The cell layer is washed with PBS and fixed with Bouin's fluid for 1 hour.
-
The fixative is removed, and the plates are washed with water until the yellow color disappears.
-
0.1% Sirius Red stain in saturated picric acid is added to each well and incubated for 1 hour.
-
The stain is removed, and the wells are washed with 0.01 N HCl to remove unbound dye.
-
-
Dye Elution: The bound dye is eluted with 0.1 N NaOH.
-
Quantification: The absorbance of the eluted dye is measured at 540 nm.
-
Data Analysis: The amount of collagen is calculated relative to a standard curve and expressed as a fold change compared to the control.
In Vitro Wound Healing Assay (Scratch Assay)
Objective: To assess the effect of growth factors on the migration of keratinocytes.
Methodology:
-
Cell Seeding: HaCaT keratinocytes are grown in 6-well plates to form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells, and then a fresh medium containing the respective growth factors or a control medium is added.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: The width of the scratch is measured at multiple points for each image. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells over time.
Conclusion and Future Directions
This compound emerges as a promising synthetic peptide with EGF-like activity, demonstrating a clear potential in stimulating cell migration. However, a direct quantitative comparison with established growth factors like EGF, FGF, and TGF-β in terms of cell proliferation and collagen synthesis is hampered by a lack of standardized, comparative studies. While TGF-β is a potent stimulator of collagen synthesis, its effect on keratinocyte proliferation is inhibitory. EGF and FGF are strong promoters of keratinocyte proliferation and migration, with EGF's effect on collagen synthesis being context-dependent.
Future research should focus on direct, head-to-head comparative studies of this compound against these key growth factors using standardized in vitro and in vivo models. Such studies will be invaluable for elucidating the precise therapeutic potential and optimal applications of this compound in the fields of dermatology and regenerative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epidermal growth factor and keratinocyte growth factor differentially regulate epidermal migration, growth, and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilized epidermal growth factor stimulates persistent, directed keratinocyte migration via activation of PLCγ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
Oligopeptide-24: A Comparative Guide to its Efficacy in Aged Fibroblast Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oligopeptide-24's performance against other commercially available anti-aging peptides in aged fibroblast models. The information presented is collated from available in-vitro studies to assist in evaluating its potential for dermatological and cosmetic applications.
Overview of this compound
This compound, a synthetic peptide, is recognized for its potential in skin rejuvenation. It is believed to exert its effects by modulating key processes in the dermal extracellular matrix (ECM), which degrades with age. The primary mechanism of action is attributed to its interaction with the Epidermal Growth Factor (EGF) signaling pathway, a critical regulator of cell growth, proliferation, and differentiation.
Comparative Efficacy of Anti-Aging Peptides
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in fibroblast models. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Effect of Peptides on Extracellular Matrix Protein Expression in Fibroblasts
| Peptide | Target Protein | Reported Efficacy | Concentration | Cell Model |
| This compound | Elastin | 1.3-fold increase in expression | Not Specified | Fibroblast cells |
| This compound | Hyaluronic Acid | 3-fold increase in expression | Not Specified | Fibroblast cells |
| Matrixyl® (Palmitoyl Pentapeptide-4) | Collagen I | Increased synthesis | Not Specified | Human Dermal Fibroblasts |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) | Collagen I, Fibronectin | Increased gene expression | Not Specified | Not Specified |
| GHK-Cu (Copper Tripeptide-1) | Collagen, Elastin | Significant increase in production | 0.01 nM | Human Adult Dermal Fibroblasts |
| Collagen Peptides | Collagen Type I (COL1A1) | 108.4 ± 7.6% increase in gene expression | 0.01% | Human Dermal Fibroblasts[1] |
| Collagen Peptides | Elastin (ELN) | Increased gene expression | 0.01% and 1% | Human Dermal Fibroblasts[1] |
Table 2: Effect of Peptides on Fibroblast Proliferation
| Peptide | Efficacy | Concentration | Cell Model |
| This compound | Upregulates cell growth and migration | Not Specified | Skin cell lines |
| Synthetic Oligopeptide (from EMD) | Promotes cell proliferation | 10 ng/mL (optimal) | Human Mesenchymal Stem Cells[2] |
| Palmitoyl Hexapeptide-14 | Stimulated fibroblast proliferation | Not Specified | Not Specified |
Table 3: Anti-Wrinkle and Other Effects
| Peptide | Effect | Efficacy | Concentration & Duration | Study Type |
| Acetyl Hexapeptide-8 | Reduction in wrinkle depth | 49% reduction | 10% concentration, 4 weeks | In-vivo (mice) |
| Matrixyl® 3000 (Palmitoyl Oligopeptide & Palmitoyl Tetrapeptide-7) | Reduction of deep wrinkles, skin roughness, and improved skin elasticity | Significant improvement | 3% concentration, 2 months | In-vivo (human volunteers) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Fibroblast Cell Culture
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) from aged donors (e.g., 50-65 years old).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days. Cells are passaged upon reaching 80-90% confluency. For experiments, cells between passages 3 and 8 are typically used.
Peptide Treatment
-
Peptides are dissolved in a suitable solvent (e.g., sterile distilled water or DMSO) to create a stock solution.
-
The stock solution is further diluted in the cell culture medium to achieve the desired final concentrations.
-
The culture medium is replaced with the peptide-containing medium, and cells are incubated for the specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle alone.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Seeding: Seed fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test peptide and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantification of Elastin (Fastin™ Elastin Assay)
This assay is a quantitative dye-binding method for the analysis of elastin.
-
Sample Preparation: After peptide treatment, collect both the cell culture supernatant and the cell lysate. Insoluble elastin from the cell layer needs to be solubilized to α-elastin by heating at 100°C in 0.25 M oxalic acid.
-
Precipitation: Mix the solubilized elastin samples with an elastin precipitating reagent and centrifuge to pellet the elastin.
-
Dye Binding: Add the dye reagent to the elastin pellet and incubate for 90 minutes to allow the dye to bind to the elastin.
-
Washing: Centrifuge to pellet the elastin-dye complex and discard the unbound dye.
-
Dissociation and Measurement: Add a dissociation reagent to release the bound dye and measure the absorbance at 513 nm. The amount of elastin is determined by comparing the absorbance to a standard curve prepared with known concentrations of α-elastin.
Quantification of Hyaluronic Acid (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used for the quantitative measurement of hyaluronic acid in cell culture supernatants.
-
Coating: Coat a 96-well microplate with a hyaluronic acid binding protein (HABP).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate to allow the hyaluronic acid to bind to the coated HABP.
-
Detection: Add a biotinylated HABP, followed by streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm. The concentration of hyaluronic acid is determined from a standard curve.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound is thought to up-regulate the expression of Epidermal Growth Factor (EGF), which then activates the EGF receptor (EGFR) signaling pathway in fibroblasts. This activation can lead to increased cell proliferation and the synthesis of extracellular matrix components.
Proposed mechanism of this compound action.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for validating the efficacy of an anti-aging peptide in an aged fibroblast model.
Workflow for peptide efficacy testing.
Conclusion
This compound demonstrates potential as an effective agent for combating the signs of skin aging by stimulating fibroblast activity and the production of key extracellular matrix components. The available data suggests it upregulates elastin and hyaluronic acid synthesis. However, a direct comparison with other well-established peptides like Matrixyl® and Acetyl Hexapeptide-8 in aged fibroblast models is not extensively documented in publicly available literature. The provided experimental protocols and workflows offer a framework for conducting such comparative studies to further validate the efficacy of this compound and determine its relative performance. Researchers are encouraged to utilize these methodologies to generate robust, comparable data to guide future research and development in the field of anti-aging cosmeceuticals.
References
- 1. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ELISA for the Quantification of Oligopeptide-24
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive peptides like Oligopeptide-24 is critical for quality control, formulation development, and efficacy studies. This guide provides a comprehensive cross-validation comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of this compound.
This compound is a synthetic peptide composed of 13 amino acids that mimics the body's natural growth factors.[1][2] It is known to stimulate fibroblast activity, leading to an increase in the production of elastin and hyaluronic acid.[1][2][3] This mechanism of action makes it a popular ingredient in anti-aging and skin-firming cosmetic products. This guide will delve into the experimental protocols for both HPLC and ELISA, present a comparative analysis of their performance, and provide visual workflows to aid in methodological understanding.
Comparative Performance of HPLC and ELISA
The choice between HPLC and ELISA for the quantification of this compound depends on several factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance parameters for each method based on typical experimental outcomes.
| Parameter | HPLC | ELISA |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity, charge) followed by detection (e.g., UV, MS). | Specific antigen-antibody binding with enzymatic signal amplification. |
| Linearity Range | Wide (e.g., 1 - 100 µg/mL) | Narrow (e.g., 0.1 - 10 ng/mL) |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | High sensitivity, often in the pg/mL to ng/mL range. |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Specificity | High, especially with MS detection, which can distinguish between structurally similar molecules. | Can be prone to cross-reactivity with molecules of similar structure. |
| Throughput | Lower, with typical run times of 10-30 minutes per sample. | High, with the ability to analyze many samples simultaneously on a 96-well plate. |
| Sample Matrix Effects | Can be affected by matrix components interfering with chromatographic separation or ionization (ion suppression in MS). | Susceptible to interference from matrix components that can affect antibody binding. |
| Cost per Sample | Higher initial instrument cost, but potentially lower cost per sample for large batches. | Lower initial setup cost, but reagent costs (antibodies, enzymes) can be high. |
Experimental Protocols
Detailed methodologies for both HPLC and ELISA are crucial for reproducible and accurate quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC (RP-HPLC) method with UV detection, a common approach for peptide analysis.
1. Sample Preparation:
-
Accurately weigh a portion of the cosmetic cream or formulation containing this compound.
-
Perform a liquid-liquid extraction to separate the peptide from the matrix. A typical procedure involves homogenization with an organic solvent like acetonitrile, followed by centrifugation to precipitate proteins and other excipients.
-
Collect the supernatant containing the peptide and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a competitive ELISA, which is suitable for quantifying small molecules like peptides.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a known concentration of this compound and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites and incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Binding:
-
In a separate plate or tubes, pre-incubate the samples and a series of this compound standards with a specific primary antibody against this compound for 1 hour at 37°C.
-
Transfer the pre-incubated mixtures to the coated and blocked microplate wells and incubate for 1-2 hours at room temperature. During this step, the free this compound in the sample/standard will compete with the coated this compound for binding to the primary antibody.
4. Detection:
-
Wash the plate to remove any unbound antibody-peptide complexes.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
5. Measurement:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve by plotting the absorbance against the known concentrations of the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Cross-validation workflow for this compound quantification.
Caption: Signaling pathway of this compound in skin cells.
References
Unveiling the Influence of Oligopeptide-24 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oligopeptide-24's performance in upregulating specific genes critical for skin health and rejuvenation. The information is tailored for researchers, scientists, and professionals in drug development, offering supporting experimental data and detailed protocols to aid in an objective evaluation against other alternatives.
Quantitative Analysis of Gene Upregulation by this compound
This compound has been shown to stimulate the expression of key extracellular matrix components, contributing to its anti-aging and skin-rejuvenating properties. While specific quantitative PCR (qPCR) data from peer-reviewed publications are limited, technical datasheets and in-vitro studies report notable upregulation of genes responsible for the synthesis of hyaluronic acid and elastin.[1][2] The data presented below is a representative summary based on these available descriptions.
Table 1: Representative qPCR Data for Gene Upregulation by this compound in Human Dermal Fibroblasts
| Gene Target | Gene Name | Function | Fold Change (vs. Control) |
| Hyaluronan Synthase 2 | HAS2 | Synthesis of Hyaluronic Acid | ~3.0x |
| Elastin | ELN | Synthesis of Elastin | ~1.3x |
| Epidermal Growth Factor | EGF | Stimulates cell growth and differentiation | Upregulated |
| Fibronectin 1 | FN1 | Extracellular matrix assembly | Upregulated |
Note: The fold change values are illustrative based on descriptive reports and may vary depending on experimental conditions.
Comparative Analysis with Alternative Peptides
To provide a broader context, the following table compares the reported gene upregulation effects of this compound with other well-known peptides used in cosmetic and dermatological research. It is important to note that these comparisons are drawn from various studies and may not represent direct head-to-head experimental results.
Table 2: Comparison of Gene Upregulation by Different Cosmetic Peptides
| Peptide | Target Genes | Reported Effects on Gene Expression |
| This compound | HAS2, ELN, EGF, FN1 | Upregulation of hyaluronic acid, elastin, EGF, and fibronectin synthesis.[1][2] |
| Palmitoyl Tripeptide-5 | COL1A1, COL3A1, TGF-β | Stimulates collagen synthesis through TGF-β activation. |
| Copper Tripeptide-1 (GHK-Cu) | COL1A1, ELN, MMPs | Promotes collagen and elastin synthesis, modulates matrix metalloproteinases. |
| Acetyl Hexapeptide-8 | SNAP-25 (indirectly) | Modulates protein expression involved in neurotransmitter release, indirectly affecting wrinkle formation. |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of findings. Below is a standard experimental protocol for assessing the effect of this compound on gene expression using qPCR.
Cell Culture and Treatment
-
Cell Line: Human dermal fibroblasts (HDFs) are a commonly used and relevant cell line for studying skin aging and regeneration.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Upon reaching 80% confluency, cells are serum-starved for 24 hours. Subsequently, cells are treated with this compound at various concentrations (e.g., 1, 5, and 10 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (the solvent used to dissolve the peptide) is run in parallel.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by agarose gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Gene-specific primers for the target genes (HAS2, ELN, EGF, FN1) and a reference gene (e.g., GAPDH, ACTB) are designed using primer design software (e.g., Primer3) and validated for specificity.
-
qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a typical thermal profile: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The cycle threshold (Ct) values are obtained, and the relative gene expression is calculated using the 2-ΔΔCt method, normalized to the reference gene and relative to the control group.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the implicated signaling pathway.
This compound is reported to upregulate Epidermal Growth Factor (EGF).[1] EGF then binds to its receptor (EGFR), initiating a cascade of intracellular signaling events that ultimately lead to the transcription of genes involved in cell growth, proliferation, and matrix production.
References
Unraveling the Interaction: A Comparative Guide to Oligopeptide-24 and EGF Receptor Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and critical cellular receptors is paramount. This guide provides a comparative analysis of Oligopeptide-24 and the Epidermal Growth Factor (EGF) in the context of their interaction with the EGF Receptor (EGFR), a key player in cell proliferation and signaling.
While often referred to as an "EGF-like peptide," the primary mechanism of this compound, also known as CG-EDP3, is reported to be the upregulation of endogenous EGF expression, which in turn stimulates skin cell proliferation.[1][2][3][4] This indirect action contrasts with the direct binding of EGF to its receptor. To date, publically available experimental data directly demonstrating a competitive binding interaction between this compound and the EGF receptor is lacking.
This guide, therefore, serves two purposes: to present the established binding characteristics of EGF to EGFR as a benchmark and to provide a detailed experimental framework for a competitive binding assay to investigate the potential direct interaction of this compound with EGFR.
Quantitative Comparison of Ligand-Receptor Interactions
The following table summarizes the known binding affinity for the interaction of EGF with EGFR and outlines the parameters that would be determined for this compound in a competitive binding assay.
| Parameter | Epidermal Growth Factor (EGF) | This compound | Method |
| Binding Affinity (Kd) | ~1.77 x 10⁻⁷ M[5] | To be determined | Radioligand Binding Assay |
| Inhibitory Concentration (IC50) | Not Applicable (Native Ligand) | To be determined | Competitive Binding Assay |
| Inhibition Constant (Ki) | Not Applicable (Native Ligand) | To be determined | Competitive Binding Assay |
Note: The reported Kd for EGF can vary depending on the cell type, assay conditions, and whether the receptor is in a monomeric or dimeric state.
Experimental Protocol: Competitive Radioligand Binding Assay
To ascertain whether this compound directly competes with EGF for binding to the EGF receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand with known binding characteristics (e.g., ¹²⁵I-labeled EGF) from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the EGF receptor.
Materials:
-
Cell Lines or Membranes: Cells overexpressing EGFR (e.g., A431 cells) or purified membrane preparations from these cells.
-
Radioligand: ¹²⁵I-labeled EGF.
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Positive Control: Unlabeled EGF.
-
Assay Buffer: Binding buffer appropriate for maintaining receptor integrity and ligand binding.
-
Filtration Apparatus: 96-well filtration device with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled this compound and unlabeled EGF.
-
Incubation: In a 96-well plate, incubate the EGFR-containing membranes or cells with a fixed concentration of ¹²⁵I-labeled EGF and varying concentrations of either unlabeled this compound or unlabeled EGF. Include a control with only ¹²⁵I-labeled EGF to measure total binding and a control with ¹²⁵I-labeled EGF and a high concentration of unlabeled EGF to measure non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific assay conditions.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified EGF receptor (EGFR) signaling pathway.
References
Safety Operating Guide
Essential Guide to Oligopeptide-24 Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant working environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Oligopeptide-24, a synthetic biomimetic peptide used in skin repair and anti-aging research.
Understanding this compound Safety Profile
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] This classification is crucial in determining the appropriate disposal route. However, it is essential to handle all laboratory chemicals with a degree of caution.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[2]
-
Avoid Inhalation and Contact: Prevent inhalation of any dust or aerosols and avoid direct contact with skin and eyes.[1] In case of eye contact, immediately flush with large amounts of water and seek medical attention.[1][3] For skin contact, rinse thoroughly with water.
-
Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation.
Step-by-Step Disposal Procedure for this compound
While this compound is not considered hazardous, proper disposal is necessary to maintain a safe and orderly laboratory. The primary guideline is to adhere to local, state, and federal regulations for non-hazardous waste.
1. Unused or Expired this compound (Lyophilized Powder):
- Small Quantities: For small research-scale quantities, the primary recommendation is to dispose of it as non-hazardous solid waste.
- Packaging: Ensure the material is in a securely sealed container to prevent accidental spillage.
- Labeling: Clearly label the container as "Non-Hazardous Waste: this compound" before placing it in the designated laboratory waste stream.
2. This compound Solutions (Aqueous or in Solvents):
- Aqueous Solutions: If dissolved in water, small quantities can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. It is crucial to verify your institution's specific policies on this matter.
- Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste. The disposal of this solution will be dictated by the nature of the solvent. Collect the waste in a properly labeled, sealed, and compatible waste container for hazardous chemical waste pickup.
3. Contaminated Materials:
- Solid Waste: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be disposed of in the regular laboratory solid waste stream, unless contaminated with a hazardous substance.
- Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Quantitative Data
Currently, there is no publicly available quantitative data regarding specific disposal limits or environmental impact concentrations for Oligopepeptide-24. Disposal procedures are guided by its classification as a non-hazardous substance.
Experimental Protocols
No specific experimental protocols for the degradation or disposal of this compound are detailed in the available literature. The recommended disposal methods are based on general laboratory safety and waste management principles for non-hazardous peptides.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Oligopeptide-24
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling Oligopeptide-24. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is mandatory to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized (powder) form or in solution, the following personal protective equipment is required to prevent direct contact, inhalation, and contamination.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are mandatory to prevent skin contact. If accidental contact with a chemical occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement to protect against flying particles and incidental splashes. |
| Splash Goggles | Recommended when preparing solutions or when there is a higher risk of splashing to provide more complete protection. | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Foot Protection | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
| Respiratory Protection | Not Generally Required | As this compound is a non-volatile powder, respiratory protection is not typically necessary when handled in a well-ventilated area. If weighing out large quantities that may generate dust, a fume hood or a dust mask may be used as a precaution. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Lyophilized Powder):
-
Before use, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect stability.
-
Perform all weighing operations in a clean, designated area, such as a chemical fume hood or on a balance with a draft shield, to minimize the dispersion of the powder.
-
Use clean, dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
-
Close the container tightly immediately after use and store it at the recommended temperature (typically -20°C for long-term storage).
2. Reconstitution (Creating a Solution):
-
Consult the product's technical data sheet for the recommended solvent. For many peptides, sterile, distilled water or a specific buffer is appropriate.
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to denature. Sonication can be used to aid in dissolution if necessary.
-
If the entire stock will not be used at once, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Clearly label all reconstituted solutions with the peptide name, concentration, date of preparation, and storage conditions.
3. Experimental Use:
-
When using the this compound solution, handle it with the same level of care as any other laboratory reagent.
-
Use calibrated pipettes and sterile tips to ensure accurate measurements and prevent cross-contamination.
-
Work in a clean and organized workspace.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental release and maintain a safe laboratory environment.
1. Unused this compound (Solid and Solutions):
-
While not classified as hazardous, it is not recommended to dispose of peptides down the drain or in regular trash.
-
Dispose of unused solid this compound and its solutions as non-hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Collect all liquid waste containing the peptide in a clearly labeled, sealed waste container.
2. Contaminated Materials:
-
Place all solid waste that has come into contact with this compound, such as pipette tips, gloves, and vials, into a designated solid waste container labeled as "Non-Hazardous Chemical Waste".
-
Do not mix this waste with regular trash.
3. Spill Response:
-
In the event of a spill, contain the area immediately.
-
For a solid spill, gently sweep or wipe up the material to avoid generating dust.
-
For a liquid spill, absorb the solution with an inert material (e.g., paper towels, absorbent pads).
-
Clean the spill area with an appropriate disinfectant or cleaning agent.
-
Dispose of all cleanup materials as non-hazardous chemical waste.
Workflow for Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
